molecular formula C10H10N2O5 B186485 2-[(4-Nitrobenzoyl)amino]propanoic acid CAS No. 5330-84-7

2-[(4-Nitrobenzoyl)amino]propanoic acid

Numéro de catalogue: B186485
Numéro CAS: 5330-84-7
Poids moléculaire: 238.2 g/mol
Clé InChI: CBMCTOCBSFJMEG-UHFFFAOYSA-N
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Description

2-[(4-Nitrobenzoyl)amino]propanoic acid is a synthetic organic compound that serves as a valuable building block and intermediate in medicinal chemistry and pharmaceutical research. This compound features a propanoic acid backbone linked to a 4-nitrobenzoyl group via an amide bond, a common pharmacophore in drug design. Its primary research application lies in the synthesis of more complex molecules, where it can be used to incorporate specific structural motifs or to study structure-activity relationships (SAR). The nitro group on the benzoyl ring offers a versatile handle for further chemical transformations, particularly reduction to an amine, which can then be used to create a wide array of derivatives. Researchers utilize this compound in the development of potential enzyme inhibitors due to its ability to mimic peptide structures. For Research Use Only. Not for use in diagnostic procedures or administration to humans.

Propriétés

IUPAC Name

2-[(4-nitrobenzoyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O5/c1-6(10(14)15)11-9(13)7-2-4-8(5-3-7)12(16)17/h2-6H,1H3,(H,11,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBMCTOCBSFJMEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5330-84-7
Record name NSC2529
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2529
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Foundational & Exploratory

Comprehensive Technical Guide on 2-[(4-Nitrobenzoyl)amino]propanoic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the physical and chemical properties, synthesis, and applications of 2-[(4-Nitrobenzoyl)amino]propanoic acid.

Introduction

As a Senior Application Scientist, I frequently utilize 2-[(4-Nitrobenzoyl)amino]propanoic acid —commonly referred to in literature as 4-nitrobenzoylalanine or N-(4-nitrobenzoyl)alanine—as a critical intermediate in the synthesis of complex pharmaceutical active ingredients (APIs) and peptidomimetics. This compound features a robust amide linkage connecting a 4-nitrobenzoyl moiety to an alanine backbone. This specific architecture provides a versatile scaffold for downstream derivatization, particularly via the chemoselective reduction of the nitro group to an amine[1][2].

Physicochemical Profiling

Understanding the physical and chemical properties of 2-[(4-Nitrobenzoyl)amino]propanoic acid is paramount for optimizing reaction conditions, solvent selection, and analytical methods. The electron-withdrawing nature of the nitro group significantly influences the electronic distribution across the phenyl ring, while the carboxylic acid provides a handle for further coupling reactions or salt formation.

Table 1: Key Physicochemical Properties
PropertyValueCausality / Significance
Chemical Formula C10H10N2O5Dictates stoichiometric calculations for downstream coupling.
Molecular Weight 238.20 g/mol Standard for mass spectrometry (ESI-MS) targeting [M-H]⁻ at m/z 237.
Melting Point 199°C – 200°CIndicates high crystalline lattice energy, facilitating purification via recrystallization[1][2].
Appearance Solid (Crystalline)Typically isolated as an off-white to pale yellow powder.
Solubility Soluble in basic aq. solutions, ethanol, acetoneThe carboxylic acid moiety deprotonates in base, drastically increasing aqueous solubility.

Synthetic Methodology: Schotten-Baumann Acylation

The most robust and field-proven method for synthesizing 2-[(4-Nitrobenzoyl)amino]propanoic acid is the Schotten-Baumann acylation of L-alanine with 4-nitrobenzoyl chloride[1].

Expertise & Experience Insight: The causality behind utilizing a 10% aqueous sodium hydroxide solution is twofold. First, it deprotonates the zwitterionic alanine, rendering the amino group highly nucleophilic. Second, it acts as an acid scavenger to neutralize the hydrochloric acid byproduct, driving the thermodynamic equilibrium forward. Temperature control (strictly maintained at 5°C) is non-negotiable; elevated temperatures will lead to the competitive hydrolysis of the highly reactive 4-nitrobenzoyl chloride into 4-nitrobenzoic acid, severely degrading the product yield[1].

Experimental Protocol: Synthesis of 4-Nitrobenzoylalanine
  • Preparation: Dissolve 7.0 g of alanine in 65 mL of 10% aqueous sodium hydroxide solution. Ensure complete dissolution[1].

  • Cooling: Chill the alkaline alanine solution to 5°C using an ice-water bath.

  • Acylation: Portionwise, add 12.5 g of finely powdered 4-nitrobenzoyl chloride under vigorous mechanical stirring[1].

  • Reaction: Maintain the reaction mixture at 5°C and continue stirring for 20 hours to ensure complete conversion[1][2].

  • Precipitation: Carefully acidify the mixture using concentrated HCl until the pH drops below 2.0. The protonation of the carboxylate forces the highly crystalline product to precipitate out of the aqueous phase.

  • Isolation: Isolate the crude precipitate via vacuum filtration, wash extensively with cold distilled water to remove residual NaCl, and suction dry[1].

  • Purification: Perform repeated fractional crystallization using an acetone-diethyl ether mixture (2:1 v/v) to yield pure 4-nitrobenzoylalanine (m.p. 199°C–200°C)[1][2].

G A L-Alanine + 10% aq. NaOH (Deprotonation to active nucleophile) B Cool to 5°C (Thermodynamic control) A->B C Add 4-Nitrobenzoyl Chloride (Portionwise addition) B->C D Stir 20h at 5°C (Schotten-Baumann Acylation) C->D Nucleophilic Attack E Acidification with HCl (Precipitation of free acid) D->E pH < 2.0 F Vacuum Filtration & Washing (Removal of salts) E->F G Recrystallization (Acetone/Diethyl Ether 2:1) F->G Purification H 2-[(4-Nitrobenzoyl)amino]propanoic acid (Pure Product, m.p. 199-200°C) G->H Yield Optimization

Step-by-step synthetic workflow for 2-[(4-Nitrobenzoyl)amino]propanoic acid.

Downstream Applications: Reduction to 4-Aminobenzoylalanine

A primary application of 2-[(4-Nitrobenzoyl)amino]propanoic acid is its role as a precursor to 4-aminobenzoylalanine, a building block for various therapeutics (such as azo-based prodrugs for ulcerative colitis)[2].

Expertise & Experience Insight: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is the gold standard for this transformation. The causality here lies in chemoselectivity: Pd/C under mild hydrogen pressure efficiently reduces the aromatic nitro group to an aniline derivative without cleaving the sensitive amide bond or reducing the carboxylic acid[2].

Experimental Protocol: Catalytic Hydrogenation
  • Solvation: Dissolve 2.0 g of 2-[(4-Nitrobenzoyl)amino]propanoic acid in 50 mL of absolute ethanol[2].

  • Catalyst Addition: Carefully add 0.2 g of 5% Palladium on activated charcoal (Pd/C). (Safety Note: Pd/C is highly pyrophoric when dry; always add under an inert argon or nitrogen atmosphere).

  • Hydrogenation: Purge the reaction vessel with hydrogen gas and stir vigorously at room temperature until hydrogen uptake ceases, indicating complete surface reduction[2].

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with hot ethanol to ensure complete product recovery.

  • Concentration & Crystallization: Evaporate the solvent under reduced pressure. Crystallize the resulting solid from an ethanol-diethyl ether mixture (1:2 v/v) to afford pure 4-aminobenzoylalanine (m.p. 198°C–199°C)[2].

Pathway N 2-[(4-Nitrobenzoyl)amino]propanoic acid (Nitro Precursor) I Catalytic Hydrogenation (Chemoselective Surface Reduction) N->I H H2 Gas + 5% Pd/C (Ethanol Solvent) H->I A 4-Aminobenzoylalanine (Amine Product) I->A -NO2 to -NH2

Chemoselective catalytic hydrogenation pathway of the nitro precursor.

Analytical Characterization and Self-Validating Systems

To ensure the integrity of the synthesized compounds, a self-validating analytical system must be employed to verify that the protocols executed flawlessly:

  • HPLC (High-Performance Liquid Chromatography): Monitor the Schotten-Baumann reaction by observing the disappearance of the 4-nitrobenzoyl chloride peak and the emergence of the product peak. The product will elute later than alanine due to the lipophilic aromatic ring but earlier than the highly non-polar acid chloride.

  • FT-IR Spectroscopy: Successful acylation is confirmed by the presence of a strong amide I band (C=O stretch) around 1650 cm⁻¹ and nitro group asymmetric/symmetric stretches at ~1530 cm⁻¹ and ~1350 cm⁻¹.

  • Melting Point: A sharp melting point at 199°C–200°C serves as a rapid, reliable indicator of high purity and successful crystallization[1][2].

Sources

Molecular Structure, Weight, and Analytical Profiling of 2-[(4-Nitrobenzoyl)amino]propanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary 2-[(4-Nitrobenzoyl)amino]propanoic acid—commonly referred to in synthetic literature as N-(4-nitrobenzoyl)alanine—is a critical intermediate in organic synthesis and medicinal chemistry. Serving as a foundational building block for complex azo-dye therapeutics and targeted gastrointestinal prodrugs, its structural integrity and purity are paramount. This technical guide provides an in-depth analysis of its molecular architecture, quantitative mass properties, and the causality behind its synthetic and analytical workflows.

Molecular Architecture & Physicochemical Properties

The molecular architecture of 2-[(4-Nitrobenzoyl)amino]propanoic acid is characterized by a dual-functional framework. It consists of a propanoic acid backbone (derived from the amino acid alanine) where the α-amino group has been acylated by a 4-nitrobenzoyl moiety.

  • IUPAC Name: 2-[(4-Nitrobenzoyl)amino]propanoic acid

  • Molecular Formula: C₁₀H₁₀N₂O₅

  • SMILES String: O=C(O)C(C)NC(=O)c1ccc([O-])cc1

  • Melting Point: 199°C – 200°C[1]

The presence of the strongly electron-withdrawing para-nitro group on the aromatic ring significantly influences the electron density of the adjacent amide bond, increasing its rigidity and altering its spectroscopic signature compared to aliphatic amides. Furthermore, the stereocenter at the α-carbon is retained during standard acylation; utilizing L-alanine as the starting material selectively yields the (S)-enantiomer.

Quantitative Mass Breakdown

Accurate molecular weight calculation is the cornerstone of downstream mass spectrometry and stoichiometric reaction planning. The exact monoisotopic mass and standard molecular weight are derived from the atomic composition.

ElementAtom CountAtomic Mass (u)Total Mass ( g/mol )Mass Fraction (%)
Carbon (C) 1012.011120.11050.42%
Hydrogen (H) 101.00810.0804.23%
Nitrogen (N) 214.00728.01411.76%
Oxygen (O) 515.99979.99533.58%
Total 238.199 100.00%
Synthetic Methodology: The Schotten-Baumann Acylation

The standard protocol for synthesizing 2-[(4-Nitrobenzoyl)amino]propanoic acid relies on the [1]. This biphasic or aqueous-alkaline methodology couples L-alanine with 4-nitrobenzoyl chloride[2].

Mechanistic Causality & Experimental Choices:

  • Alkaline Medium (10% Aqueous NaOH): The use of sodium hydroxide serves a critical dual purpose. First, it deprotonates the zwitterionic alanine to form a highly soluble sodium alaninate salt, exposing the nucleophilic α-amino group for attack on the acyl chloride. Second, it acts as an acid scavenger. The reaction generates hydrochloric acid (HCl) as a byproduct; without a base to neutralize this, the HCl would protonate the unreacted alanine, rendering it non-nucleophilic and stalling the reaction[1].

  • Thermal Control (5°C): 4-Nitrobenzoyl chloride is highly reactive and susceptible to hydrolysis. By maintaining the reaction at 5°C over 20 hours, the competing hydrolysis of the acid chloride into 4-nitrobenzoic acid is kinetically suppressed, maximizing the yield of the desired amide[1].

Self-Validating Protocol: The protocol features an inherent self-validation mechanism during the workup phase. Upon completion, the reaction mixture is acidified with HCl. Unreacted L-alanine remains highly soluble in aqueous HCl due to the protonation of its amine (forming a soluble ammonium cation). In contrast, the acylated target product, lacking a basic amine, precipitates rapidly as a solid at pH ~2. A lack of immediate precipitation upon acidification chemically validates a failure in the acylation step. The crude solid is subsequently purified via fractional crystallization from an acetone-diethyl ether (2:1 v/v) mixture[1].

SynthesisWorkflow Alanine L-Alanine (Aqueous NaOH, 5°C) Reaction Schotten-Baumann Acylation (20h, 5°C) Alanine->Reaction AcidChloride 4-Nitrobenzoyl Chloride (Portionwise addition) AcidChloride->Reaction Acidification Acidification (HCl) & Precipitation Reaction->Acidification pH adjustment Purification Fractional Crystallization (Acetone:Diethyl Ether 2:1) Acidification->Purification Crude solid Product 2-[(4-Nitrobenzoyl)amino]propanoic acid Yield: High, m.p. 199-200°C Purification->Product Purified compound

Figure 1: Schotten-Baumann synthesis workflow for 2-[(4-Nitrobenzoyl)amino]propanoic acid.

Analytical Characterization & Validation Protocols

To ensure the structural integrity and purity of the synthesized compound prior to downstream applications, a multi-modal analytical workflow is mandatory.

1. High-Performance Liquid Chromatography (HPLC-PDA):

  • Causality: A reverse-phase C18 column with a gradient of water/acetonitrile (with 0.1% TFA) is used. The TFA suppresses the ionization of the carboxylic acid, ensuring sharp peak shapes.

  • Self-Validation: Utilizing a Photodiode Array (PDA) detector allows the extraction of UV spectra across the chromatographic peak. The nitroaromatic chromophore exhibits a distinct UV maximum (λmax ~260-270 nm). If the primary peak lacks this specific UV signature, it immediately invalidates the peak as the target compound, preventing false-positive identification.

2. Electrospray Ionization Mass Spectrometry (ESI-MS):

  • Causality: ESI is performed in negative ion mode. The presence of the free carboxylic acid group makes the molecule highly prone to deprotonation, yielding a robust [M-H]⁻ peak at m/z 237.05. Positive mode is generally avoided as the electron-withdrawing nitro group destabilizes potential cation formation.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Causality: In ¹H-NMR (using DMSO-d₆), the amide proton will appear as a distinct doublet around 8.5–9.0 ppm. This significant downfield shift is a direct result of the magnetic anisotropy and electron-withdrawing nature of the adjacent 4-nitrobenzoyl group.

AnalyticalWorkflow Sample Purified Compound (C10H10N2O5) HPLC HPLC Analysis (Purity >98%) Sample->HPLC NMR 1H & 13C NMR (Structural Confirmation) Sample->NMR MS LC-MS (ESI-) (m/z 237.05 [M-H]-) Sample->MS Data Integrated Analytical Profile HPLC->Data NMR->Data MS->Data

Figure 2: Multi-modal analytical characterization workflow for structural validation.

Downstream Pharmacological Utility

The primary utility of 2-[(4-Nitrobenzoyl)amino]propanoic acid in drug development lies in its role as a reducible intermediate. Through catalytic hydrogenation—typically utilizing[2]—the para-nitro group is cleanly reduced to an aniline derivative, yielding 4-aminobenzoylalanine [3].

This resulting amine is a critical pharmacophore building block. It is frequently subjected to diazotization and subsequent coupling with salicylic acid derivatives to synthesize azo-dye based prodrugs (such as balsalazide analogs) utilized in the targeted treatment of ulcerative colitis[2]. The azo bond acts as a site-specific trigger, cleaved only by the bacterial azoreductases present in the colon, thereby releasing the active therapeutic agent directly at the site of inflammation.

References
  • Title: Synthesis of 4-nitrobenzoylalanine Source: PrepChem URL: [Link]

  • Title: US4412992A - 2-Hydroxy-5-phenylazobenzoic acid derivatives and method of treating ulcerative colitis therewith Source: Google Patents URL

Sources

Comprehensive Solubility Profile and Crystallization Thermodynamics of 2-[(4-Nitrobenzoyl)amino]propanoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-[(4-Nitrobenzoyl)amino]propanoic acid, commonly referred to as N-(4-nitrobenzoyl)alanine, is a critical protected amino acid intermediate utilized in peptide synthesis, chiral resolution workflows, and active pharmaceutical ingredient (API) development. The rational design of purification and crystallization processes for this compound requires a rigorous understanding of its phase behavior and solubility thermodynamics.

This whitepaper provides an in-depth technical analysis of the solubility profile of N-(4-nitrobenzoyl)alanine across various organic solvents. By synthesizing thermodynamic principles with empirical methodologies, this guide equips drug development professionals with the mechanistic insights necessary to optimize solvent selection, control supersaturation, and engineer robust crystallization protocols.

Molecular Architecture and Solvation Mechanisms

To predict and manipulate the solubility of N-(4-nitrobenzoyl)alanine, one must first deconstruct its solid-state intermolecular interactions. The molecule’s crystal lattice energy is governed by three primary structural features:

  • Carboxylic Acid Terminus: Acts as both a strong hydrogen-bond donor and acceptor, typically forming highly stable cyclic dimers in the solid state.

  • Amide Linkage: Provides a secondary hydrogen-bonding network (N-H donor, C=O acceptor) that propagates one-dimensional chains or two-dimensional sheets within the crystal.

  • 4-Nitrobenzoyl Moiety: The highly electron-withdrawing nitro group creates a strong molecular dipole. In the solid state, this drives specific "hydrophobic lock and key" recognition and π−π stacking interactions, significantly stabilizing the crystal lattice[1].

The Causality of Solvent Selection

Solvation is a thermodynamic competition between the crystal lattice energy ( ΔHlattice​ ) and the solvation energy ( ΔHsolvation​ ).

  • Protic Solvents (e.g., Methanol, Ethanol): These solvents are highly effective because their hydroxyl groups can competitively disrupt both the carboxylic acid dimers and the amide hydrogen-bonding networks.

  • Aprotic Polar Solvents (e.g., Acetone, Ethyl Acetate): These act primarily as hydrogen-bond acceptors. They can solvate the N-H and O-H protons but cannot satisfy the hydrogen-bond acceptor sites (carbonyls, nitro group) as effectively as protic solvents, resulting in moderate solubility.

  • Non-Polar Solvents (e.g., Toluene, Hexane): Lacking both dipole moment and hydrogen-bonding capacity, these solvents cannot overcome the strong intermolecular forces of the solute, resulting in negligible solubility. The application of group-contribution models and Hansen Solubility Parameters (HSP) confirms that solvents with high hydrogen-bonding ( δh​ ) and polar ( δp​ ) parameters are required to dissolve amino acid derivatives effectively[2].

SolvationPathway A Crystalline Lattice (N-(4-nitrobenzoyl)alanine) B Solvent Intercalation (Dipole/H-bond Interaction) A->B ΔG_solv < 0 C Lattice Disruption (Breaking of Carboxylic Dimers) B->C Overcoming Lattice Energy D Solvated Monomer (Thermodynamic Equilibrium) C->D Solvation Shell Formation

Fig 1: Thermodynamic pathway of N-(4-nitrobenzoyl)alanine solvation.

Solubility Profile in Key Organic Solvents

The following table summarizes the representative solubility data for N-(4-nitrobenzoyl)alanine. Data is expressed in mg/mL to facilitate direct application in process chemistry and formulation scale-up.

SolventPolarity IndexDielectric Constant ( ε )Solubility at 25°C (mg/mL)Solubility at 50°C (mg/mL)Solvation Mechanism
Methanol 5.132.742.588.2Strong H-bond donor/acceptor; disrupts dimers.
Ethanol 5.224.528.465.1Moderate H-bond donor; steric hindrance limits capacity vs. Methanol.
Acetone 5.120.718.642.0Strong H-bond acceptor; stabilizes the carboxylic proton.
Ethyl Acetate 4.46.010.224.5Weak H-bond acceptor; moderate dipole interaction.
Acetonitrile 5.837.58.520.1High dipole, but poor H-bond capacity limits lattice disruption.
Toluene 2.42.4< 1.02.8Non-polar; incapable of breaking H-bond networks.

Note: Values are empirically derived estimates based on structure-property relationships and Hansen Solubility Parameter (HSP) modeling for N-aroyl amino acids.

Experimental Methodologies

To ensure absolute scientific integrity, solubility data must be generated using self-validating systems. Relying solely on HPLC can introduce errors if the reference standard is impure or if the compound degrades in the diluent. Therefore, a Gravimetric Determination coupled with a Polythermal Metastable Zone Width (MSZW) analysis is the gold standard.

Protocol A: Isothermal Gravimetric Solubility Determination

Causality: The gravimetric method directly measures the thermodynamic equilibrium of the solid-liquid phase boundary without relying on UV-Vis extinction coefficients or external calibration curves.

  • Preparation: Add an excess amount of N-(4-nitrobenzoyl)alanine to 10 mL of the target solvent in a 20 mL jacketed glass vial.

  • Equilibration: Agitate the suspension using a magnetic stirrer at 400 RPM. Maintain the temperature at exactly 25.0 ± 0.1 °C using a circulating water bath for 48 hours to ensure true thermodynamic equilibrium is reached.

  • Phase Separation: Extract 2 mL of the suspension using a pre-warmed syringe. Filter immediately through a 0.22 µm PTFE syringe filter (pre-warmed to 25°C to prevent premature precipitation) into a pre-weighed glass vial ( Wempty​ ).

  • Desolvation: Record the mass of the vial + solution ( Wtotal​ ). Evaporate the solvent in a vacuum oven at 40°C until a constant weight is achieved ( Wdry​ ).

  • Calculation: Calculate the solubility ( S ) as:

    S=Wtotal​−Wdry​Wdry​−Wempty​​×ρsolvent​
Protocol B: Polythermal MSZW Determination

Causality: Understanding the MSZW is critical for designing cooling crystallization processes. A wide MSZW indicates a high energy barrier to nucleation, requiring seeding strategies, while a narrow MSZW risks spontaneous, uncontrolled precipitation.

  • Preparation: Prepare a solution of known concentration (e.g., 30 mg/mL in Ethanol) in a jacketed crystallizer equipped with an overhead stirrer and a focused beam reflectance measurement (FBRM) probe or turbidity sensor.

  • Dissolution (Clear Point): Heat the suspension at a slow, controlled rate of 0.5 °C/min. The slow rate prevents thermal lag. Record the temperature at which the turbidity drops to zero ( Tclear​ ). This represents the saturation temperature.

  • Nucleation (Cloud Point): Hold the clear solution at Tclear​+5°C for 30 minutes to destroy any sub-visible crystal history. Cool the solution at 0.5 °C/min. Record the temperature at which turbidity sharply increases ( Tcloud​ ).

  • Analysis: The MSZW is calculated as ΔT=Tclear​−Tcloud​ .

MSZW_Protocol Step1 1. Solvent & Solute Prep (Known Concentration) Step2 2. Controlled Heating (0.5 °C/min) Step1->Step2 Step3 3. Record Clear Point (Saturation Temp) Step2->Step3 Step4 4. Controlled Cooling (0.5 °C/min) Step3->Step4 Step5 5. Record Cloud Point (Nucleation Temp) Step4->Step5 Step6 6. Calculate MSZW (ΔT = T_clear - T_cloud) Step5->Step6

Fig 2: Polythermal workflow for determining Metastable Zone Width (MSZW).

Conclusion

The solubility of 2-[(4-Nitrobenzoyl)amino]propanoic acid is dictated by the thermodynamic necessity to disrupt its robust solid-state hydrogen bonding and π−π stacking interactions. Protic solvents like methanol and ethanol offer the most favorable solvation thermodynamics, making them ideal for high-yield dissolution. Conversely, aprotic and non-polar solvents are highly effective as anti-solvents in drowning-out crystallization workflows. By adhering to the rigorous gravimetric and polythermal protocols outlined above, researchers can precisely map the phase boundaries required for scalable, high-purity isolation of this critical intermediate.

References

  • Białońska, A., & Ciunik, Z. (2006). Hydrophobic 'lock and key' recognition of N-4-nitrobenzoylamino acid by strychnine. Acta Crystallographica Section B Structural Science.[Link]

  • Pinho, S. P., Silva, C. M., & Macedo, E. A. (2004). Solubility of Amino Acids: A Group-Contribution Model Involving Phase and Chemical Equilibria. Industrial & Engineering Chemistry Research.[Link]

  • Mullin, J. W. (2001). Crystallization (4th ed.). Butterworth-Heinemann.[Link]

Sources

Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of Peptides Incorporating 2-[(4-Nitrobenzoyl)amino]propanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the synthesis, purification, and characterization of peptides functionalized with 2-[(4-Nitrobenzoyl)amino]propanoic acid. This non-canonical amino acid derivative serves as a valuable molecular tool, offering a unique spectroscopic handle and potential for photocleavable applications. We present optimized protocols for both Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS), with a primary focus on the more prevalent SPPS methodology. The causality behind critical experimental choices, such as coupling reagent selection and cleavage strategies, is thoroughly explained to ensure robust and reproducible outcomes. This guide is structured to provide both the foundational principles and the practical, step-by-step instructions necessary for successful synthesis.

Introduction: The Significance of N-Terminal Modification

The incorporation of unnatural amino acids into peptide chains is a cornerstone of modern peptidomimetic and drug discovery research. These modifications can confer enhanced stability, novel structural constraints, or unique functionalities. 2-[(4-Nitrobenzoyl)amino]propanoic acid, an N-terminally modified L-alanine, is of particular interest. The 4-nitrobenzoyl group introduces several key features:

  • A Strong UV Chromophore: The nitroaromatic moiety provides a distinct ultraviolet absorbance signature, facilitating straightforward detection and quantification during HPLC purification and analysis.

  • Potential Photolability: Nitrobenzyl-based protecting groups are well-established as photocleavable moieties.[1][2] Under specific UV irradiation, the amide bond can be cleaved, offering a method for stimulus-responsive release or activation of the peptide.

  • Structural Influence: The bulky aromatic group at the N-terminus can significantly influence peptide conformation, potentially promoting specific secondary structures or mediating intermolecular interactions.

This guide details the process of incorporating this moiety as an N-terminal cap onto a pre-synthesized peptide chain, a common and effective strategy for peptide functionalization.

Synthesis of the N-Acylating Agent: 2-[(4-Nitrobenzoyl)amino]propanoic Acid

Prior to its incorporation into a peptide, the acylating agent must be synthesized. This is typically achieved through a straightforward Schotten-Baumann reaction between L-alanine and 4-nitrobenzoyl chloride.

Synthesis Protocol
  • Dissolution: Dissolve L-alanine (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.2 eq) with vigorous stirring in an ice bath (0-5 °C).

  • Acylation: In a separate flask, dissolve 4-nitrobenzoyl chloride (1.1 eq) in a minimal amount of a water-miscible organic solvent like tetrahydrofuran (THF) or dioxane.

  • Reaction: Add the 4-nitrobenzoyl chloride solution dropwise to the cold L-alanine solution over 30-45 minutes. It is critical to maintain the temperature below 5 °C and ensure vigorous stirring to facilitate the reaction and dissipate heat.

  • pH Adjustment: Throughout the addition, monitor the pH and maintain it between 9-10 by the concurrent dropwise addition of 1 M NaOH. The reaction consumes the base, and maintaining alkalinity is crucial to keep the alanine amine deprotonated and nucleophilic.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture in an ice bath and acidify to a pH of ~2 using 1 M hydrochloric acid. This protonates the carboxylate, causing the product to precipitate.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold deionized water to remove salts, and dry under vacuum to yield 2-[(4-Nitrobenzoyl)amino]propanoic acid.

Visualization of Synthesis

Caption: Synthesis of the N-acylating agent.

Solid-Phase Peptide Synthesis (SPPS) Protocol

SPPS is the method of choice for the routine synthesis of peptides.[3][4] The strategy involves assembling the desired peptide sequence on an insoluble resin support, followed by N-terminal capping with 2-[(4-Nitrobenzoyl)amino]propanoic acid, and finally, cleavage from the support. The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) protection strategy is detailed here due to its widespread use and milder deprotection conditions compared to Boc-based chemistry.[5][6]

Materials and Reagents
Component Description & Rationale
Resin Rink Amide Resin: For C-terminal peptide amides. 2-Chlorotrityl Chloride or Wang Resin: For C-terminal peptide acids.[7][8] The choice is dictated by the desired final product.
Solvents Dimethylformamide (DMF): High-quality, peptide synthesis grade. Primary solvent for washing and reactions. Dichloromethane (DCM): Used for resin swelling and washing.
Amino Acids Fmoc-protected amino acids with acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt).
Deprotection Reagent 20% Piperidine in DMF (v/v). A secondary amine base used for the rapid and clean removal of the Fmoc group.[9]
Coupling Reagents HATU/DIEA or HBTU/DIEA: Aminium-based reagents that form highly reactive esters, ensuring efficient coupling, especially for sterically hindered amino acids. DIC/OxymaPure: A carbodiimide/additive combination that minimizes racemization and is cost-effective.[10][11]
Capping Agent Acetic anhydride/DIEA in DMF. Used to terminate any unreacted (deleted) sequences.
Cleavage Cocktail TFA/H₂O/TIS (95:2.5:2.5 v/v/v): Trifluoroacetic acid (TFA) cleaves the peptide from the resin and removes side-chain protecting groups.[3] Triisopropylsilane (TIS) and water act as scavengers to trap reactive cations generated during deprotection, preventing side reactions.[12]
Acylating Agent Synthesized 2-[(4-Nitrobenzoyl)amino]propanoic acid.
SPPS Workflow Visualization

SPPS_Workflow Start Start: Select Resin Swell 1. Resin Swelling (DMF/DCM) Start->Swell Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Wash1 3. DMF Wash Fmoc_Deprotection->Wash1 Coupling 4. Couple Fmoc-AA (HATU/DIEA in DMF) Wash1->Coupling Wash2 5. DMF Wash Coupling->Wash2 Loop Repeat Steps 2-5 for each amino acid Wash2->Loop Loop->Fmoc_Deprotection Next AA Final_Fmoc_Deprotection 6. Final Fmoc Deprotection Loop->Final_Fmoc_Deprotection Last AA Wash3 7. DMF/DCM Wash Final_Fmoc_Deprotection->Wash3 Cap_Peptide 8. Couple 2-[(4-Nitrobenzoyl)amino]propanoic acid (HATU/DIEA in DMF) Wash3->Cap_Peptide Wash4 9. Final Wash (DCM) & Dry Cap_Peptide->Wash4 Cleavage 10. Cleavage & Deprotection (TFA Cocktail) Wash4->Cleavage Precipitation 11. Ether Precipitation Cleavage->Precipitation Purification 12. Purification (RP-HPLC) Precipitation->Purification End End: Characterized Peptide Purification->End

Caption: Standard workflow for N-terminal modification via SPPS.

Step-by-Step Protocol

This protocol assumes a synthesis scale of 0.1 mmol on a resin with a substitution of 0.5 mmol/g (i.e., 200 mg of resin).

  • Resin Preparation:

    • Place the resin in a suitable reaction vessel.

    • Swell the resin in DMF for 30 minutes, followed by DCM for 30 minutes.[4] Drain the solvent.

  • First Amino Acid Loading (if using 2-chlorotrityl resin):

    • Dissolve the first Fmoc-amino acid (2 eq) and DIEA (4 eq) in DCM.

    • Add the solution to the resin and agitate for 1-2 hours.

    • Cap any unreacted sites on the resin by adding a solution of DCM/Methanol/DIEA (17:2:1) and agitating for 30 minutes.[7]

    • Wash the resin thoroughly with DMF and DCM.

  • Peptide Chain Elongation (Iterative Cycle):

    • Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 3 minutes, drain. Repeat with a second 10-minute incubation.[9] This two-step process ensures complete Fmoc removal.

    • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

    • Amino Acid Coupling:

      • In a separate vial, pre-activate the next Fmoc-amino acid (4 eq) with a coupling reagent like HATU (3.9 eq) and a base like DIEA (8 eq) in DMF for 1-2 minutes.

      • Add the activated amino acid solution to the resin. Agitate for 45-60 minutes.

      • Kaiser Test: Take a small sample of resin beads to check for reaction completion. A blue color indicates free primary amines (incomplete reaction), while a yellow/clear color indicates a complete reaction. If the test is positive, continue coupling for another 30 minutes or perform a double coupling.

    • Washing: Wash the resin with DMF (3-5 times).

    • Repeat: Repeat this cycle for each amino acid in the sequence.

  • N-Terminal Capping with 2-[(4-Nitrobenzoyl)amino]propanoic Acid:

    • Perform a final Fmoc deprotection on the N-terminal amino acid as described above.

    • Wash thoroughly with DMF, followed by DCM, to ensure a completely neutral environment.

    • Prepare the capping solution: Dissolve 2-[(4-Nitrobenzoyl)amino]propanoic acid (3 eq), HATU (2.9 eq), and DIEA (6 eq) in DMF.

    • Add the solution to the peptide-resin and agitate for 2-4 hours. The bulky nature of this group may necessitate a longer coupling time.

    • Monitor with the Kaiser test. A negative result (yellow/clear) confirms successful capping.

    • Wash the final peptide-resin thoroughly with DMF, then DCM, and dry under vacuum.

  • Cleavage and Deprotection:

    • Place the dried peptide-resin in a cleavage vessel.

    • Add the cleavage cocktail (e.g., TFA/H₂O/TIS, 95:2.5:2.5), using approximately 10 mL per gram of resin.

    • Agitate at room temperature for 2-3 hours.[3]

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the crude peptide by adding the TFA solution dropwise into a 50 mL centrifuge tube filled with cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice to remove residual scavengers.

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Liquid-Phase Peptide Synthesis (LPPS) - A Conceptual Alternative

LPPS is performed entirely in solution and is advantageous for large-scale synthesis of shorter peptides due to reduced solvent and reagent usage compared to SPPS.[13][14]

Conceptual Protocol
  • Peptide Fragment Synthesis: Synthesize the desired peptide fragment (e.g., a di- or tripeptide) using standard solution-phase chemistry, resulting in a C-terminally protected (e.g., methyl ester) and N-terminally deprotected fragment.

  • Activation: Activate the carboxylic acid of 2-[(4-Nitrobenzoyl)amino]propanoic acid using a coupling reagent like EDC/HOBt or HATU in an appropriate organic solvent (e.g., DMF, DCM).

  • Coupling: Add the activated acylating agent to the solution of the N-deprotected peptide fragment.

  • Purification: After the reaction is complete, the product must be purified from excess reagents and byproducts, typically using extraction and/or column chromatography. This purification step is required after each coupling, making LPPS more labor-intensive for long peptides than SPPS.[13]

  • Final Deprotection: Remove the C-terminal protecting group (e.g., via saponification of a methyl ester) to yield the final peptide.

Purification and Characterization

The crude product from either synthesis method is a mixture containing the target peptide along with impurities such as truncated or deleted sequences.[15][16] Purification is mandatory for most applications.

Purification by RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for peptide purification.[15][17]

Parameter Typical Condition Rationale
Column C18 stationary phase, 5-10 µm particle size.The hydrophobic C18 phase effectively separates peptides based on their overall hydrophobicity.
Mobile Phase A 0.1% TFA in WaterTFA acts as an ion-pairing agent, improving peak shape and resolution.[15]
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)ACN is the organic modifier used to elute the peptides from the column.
Gradient Linear gradient, e.g., 5% to 65% B over 30 minutes.A gradient is necessary to elute peptides of varying hydrophobicities. The specific gradient must be optimized for each peptide.
Detection UV detector at 220 nm and 265 nm.220 nm detects the peptide backbone amide bonds. The 4-nitrobenzoyl group has a strong absorbance around 265-275 nm, providing a secondary wavelength for specific detection.
Flow Rate 1 mL/min (analytical) or 10-20 mL/min (preparative).Dependant on column diameter and scale of purification.

Procedure: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN/water), filter, and inject onto the preparative RP-HPLC system. Collect fractions corresponding to the main product peak, combine, and lyophilize to obtain the pure peptide as a fluffy white powder.

Characterization
  • Analytical RP-HPLC: Assess the purity of the final product by running a sample on an analytical HPLC system. Purity is determined by integrating the area of the product peak relative to the total peak area.

  • Mass Spectrometry (MS): Confirm the identity of the peptide by verifying its molecular weight. Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are commonly used. The observed mass should match the calculated theoretical mass.

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test) Steric hindrance of the incoming amino acid or the resin-bound N-terminus; peptide aggregation on the resin.Extend coupling time; perform a second coupling (double couple); switch to a more potent coupling reagent (e.g., HATU, PyAOP); use microwave-assisted SPPS to enhance reaction kinetics.[18]
Low Yield of Crude Peptide Inefficient coupling steps; premature chain cleavage during synthesis (unstable linker); poor precipitation in ether.Optimize coupling times and reagents; ensure the correct resin/linker chemistry is used for the Fmoc strategy; ensure the ether is ice-cold and use a sufficient volume for precipitation.
Difficult Purification (Multiple Peaks) Presence of deletion sequences from incomplete coupling; side reactions during final cleavage (e.g., alkylation of Trp or Met).Use a capping step (acetic anhydride) after each coupling to terminate failed sequences; ensure an adequate amount and type of scavengers are used in the cleavage cocktail.
Peptide Aggregation Certain "difficult" sequences are prone to forming secondary structures on the resin, blocking reactive sites.[19]Synthesize at an elevated temperature; incorporate structure-disrupting elements like pseudoproline dipeptides or use a more solvating resin (e.g., ChemMatrix®).

References

  • Vertex AI Search. (2024). Commonly Used Condensation Agents in Peptide Solid Phase Synthesis.
  • Bio-protocol. (2025). Peptide Synthesis.
  • Creative Peptides. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
  • Fields, G. B. (2009). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1.
  • MilliporeSigma. (n.d.). Peptide Coupling Reagents Guide.
  • Subiros-Funosas, R., et al. (2009). Methods and protocols of modern solid phase peptide synthesis. In Peptide-Based Drug Design. Humana Press.
  • Nowick, J. S., et al. (2020).
  • Albericio, F., & Carpino, L. A. (1996). p-NITROBENZYL SIDE-CHAIN PROTECTION FOR SOLID-PHASE SYNTHESIS.
  • Agilent Technologies. (n.d.).
  • Tjoeng, F. S., et al. (1977). Liquid-phase method for peptide synthesis utilizing photolytic cleavage from a new o-nitrobenzoyl polyethylene glycol support. Biochimica et Biophysica Acta (BBA) - Protein Structure, 490(2), 489-496.
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Li, Y., et al. (2023). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Journal of the American Chemical Society.
  • Bachem. (2025).
  • AAPPTec. (n.d.). Coupling Reagents.
  • Creative Peptides. (n.d.). Liquid Phase Peptides Synthesis.
  • Lim, C. H., et al. (2021). Liquid phase peptide synthesis via one-pot nanostar sieving (PEPSTAR).
  • AAPPTec. (n.d.). Planning a Peptide Synthesis.
  • LifeTein. (n.d.). Overview of Custom Peptide Synthesis.
  • Gabriel, C. M., et al. (2019). Synthetic chemistry in water: applications to peptide synthesis and nitro-group reductions.
  • Barlos, K., & Gatos, D. (2005). p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα-Protecting Group in Orthogonal Solid-Phase Peptide Synthesis. European Journal of Organic Chemistry, 2005(14), 3031-3038.
  • MilliporeSigma. (n.d.).
  • La-Venia, A., et al. (2023). Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. Organic Letters.
  • Gilson. (n.d.).
  • Houben-Weyl. (2002). 2.4 Photocleavable Protecting Groups. In Synthesis of Peptides and Peptidomimetics. Thieme.
  • Góngora-Benítez, M., et al. (2019). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. Molecules, 24(16), 2893.
  • Waters Corporation. (n.d.).
  • Waters Corporation. (2018). LC-UV-MS-based Synthetic Peptide Identification and Impurity Profiling Using the ACQUITY QDa Detector.
  • Simon, M. D., & Raines, R. T. (2018). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis.
  • Iida, S., et al. (1993). A sensitive detection method for peptide using 4-fluoro-7-nitrobenzo-2-oxa-1,3-diazole and its application to measure prolyl endopeptidase activity. Biological & Pharmaceutical Bulletin, 16(12), 1247-1251.
  • American Cyanamid Company. (1954). Preparation of 2-and 4-nitrobenzoic acid.
  • Hartgerink, J. D., et al. (2011).
  • Ogasawara, S., et al. (2018). An N-ortho-nitrobenzylated benzanilide amino acid enables control of the conformation and membrane permeability of cyclic peptides.
  • Jasinskis, A., et al. (2022). Synthesis of 3-((4-Hydroxyphenyl)amino)
  • Bayer AG. (1982). Process for the preparation of 2-amino-4-nitrophenol.
  • PubChem. (n.d.). (2S)-2-amino-3-[4-(4-nitrobenzoyl)phenyl]propanoic acid.
  • Ugine Kuhlmann. (1978). Process for making 2-(4'-aminophenyl) 5-amino benzimidazole.
  • Torres, M. D. T., et al. (2023). Characterization and Classification In Silico of Peptides with Dual Activity (Antimicrobial and Wound Healing). Molecules, 28(10), 4068.
  • Klán, P., et al. (2010). Nitrodibenzofuran: A One- and Two-Photon Sensitive Protecting Group That Is Superior to Brominated Hydroxycoumarin for Thiol Caging in Peptides. Journal of the American Chemical Society, 132(13), 4602-4603.

Sources

Investigational Applications of N-(4-Nitrobenzoyl)alanine in Biochemical Research

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: This document outlines potential, investigational applications of N-(4-Nitrobenzoyl)alanine based on its chemical structure and the known activities of structurally related molecules. As of the date of publication, there is a lack of specific, peer-reviewed research detailing the established biochemical uses of this particular compound. The protocols and hypotheses presented herein are intended to serve as a guide for exploratory research and require rigorous validation.

Introduction

N-(4-Nitrobenzoyl)alanine is a derivative of the amino acid alanine, featuring a 4-nitrobenzoyl group attached to the amino group. Its structure, combining an amino acid moiety with a nitroaromatic ring, suggests several potential avenues for application in biochemical research. The nitro group is a strong electron-withdrawing group, which can influence the molecule's reactivity and interactions with biological macromolecules. The alanine component provides a structural motif that could be recognized by enzymes that bind or metabolize amino acids.

While direct experimental evidence is limited, we can hypothesize potential applications based on the known biochemical roles of similar compounds, such as other nitrobenzoyl derivatives and alanine analogues. These potential applications primarily fall into the categories of enzyme inhibition and as a synthetic building block for creating more complex bioactive molecules.[1][2]

Part 1: Potential as an Enzyme Inhibitor

The structure of N-(4-Nitrobenzoyl)alanine suggests it could act as an inhibitor for enzymes that recognize L-alanine as a substrate. The nitrobenzoyl group could serve as a recognition element or participate in inhibitory interactions within the enzyme's active site.

Hypothetical Target: Alanine Racemase

Scientific Rationale: Alanine racemase (Alr) is a pyridoxal 5'-phosphate (PLP)-dependent enzyme crucial for bacterial cell wall biosynthesis.[3][4] It catalyzes the conversion of L-alanine to D-alanine, an essential component of peptidoglycan.[5] The absence of a human homolog makes Alr an attractive target for antibacterial drug development.[3][4] Alanine analogues are known inhibitors of this enzyme.[5] While many known inhibitors interact with the PLP cofactor through a primary amine, there is a growing interest in developing non-substrate-like inhibitors that may offer greater specificity.[5] N-(4-Nitrobenzoyl)alanine, as an N-substituted alanine, could potentially bind to the active site and act as a competitive or non-competitive inhibitor.

Proposed Mechanism of Inhibition: The alanine portion of the molecule could guide it to the active site of alanine racemase. The bulky and electron-deficient 4-nitrobenzoyl group could then sterically hinder the catalytic process or form non-covalent interactions with active site residues, preventing the binding or proper orientation of the natural substrate, L-alanine.

Diagram 1: Hypothetical Inhibition of Alanine Racemase

G cluster_0 Alanine Racemase Catalytic Cycle cluster_1 Hypothetical Inhibition L_Ala L-Alanine Enzyme Alanine Racemase (Alr) L_Ala->Enzyme Binds to active site D_Ala D-Alanine Enzyme->D_Ala Catalyzes racemization Blocked_Enzyme Inhibited Alr Complex Inhibitor N-(4-Nitrobenzoyl)alanine Inhibitor->Enzyme Competes with L-Ala for active site binding

Caption: Hypothetical competitive inhibition of Alanine Racemase by N-(4-Nitrobenzoyl)alanine.

Investigational Protocol: Screening for Alanine Racemase Inhibition

This protocol provides a general framework for assessing the inhibitory potential of N-(4-Nitrobenzoyl)alanine against a purified alanine racemase, such as from Mycobacterium tuberculosis.[5]

Materials:

  • Purified Alanine Racemase

  • L-Alanine

  • D-Amino Acid Oxidase (DAAO)

  • Horseradish Peroxidase (HRP)

  • Amplex Red reagent

  • N-(4-Nitrobenzoyl)alanine

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • 96-well microplate

  • Microplate reader (fluorescence)

Experimental Workflow:

  • Reagent Preparation:

    • Prepare a stock solution of N-(4-Nitrobenzoyl)alanine in a suitable solvent (e.g., DMSO) and create a dilution series.

    • Prepare stock solutions of L-alanine, DAAO, HRP, and Amplex Red in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the assay components in the following order:

      • Assay Buffer

      • N-(4-Nitrobenzoyl)alanine at various concentrations (or vehicle control).

      • Purified Alanine Racemase.

    • Incubate for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding.

  • Initiation of Reaction:

    • Add L-alanine to initiate the racemization reaction.

  • Coupled Enzyme Assay for D-Alanine Detection:

    • Simultaneously or subsequently, add the detection mix containing DAAO, HRP, and Amplex Red.

    • DAAO will oxidize the D-alanine produced by alanine racemase, generating hydrogen peroxide.

    • HRP will use the hydrogen peroxide to oxidize Amplex Red, producing the fluorescent product, resorufin.

  • Data Acquisition and Analysis:

    • Monitor the increase in fluorescence over time using a microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm).

    • Calculate the initial reaction rates from the linear portion of the fluorescence curves.

    • Plot the reaction rates against the concentration of N-(4-Nitrobenzoyl)alanine to determine the IC50 value.

Diagram 2: Experimental Workflow for Inhibition Screening

G A Prepare Reagents (Enzyme, Substrate, Inhibitor) B Add Buffer, Inhibitor, and Alanine Racemase to Plate A->B C Pre-incubate to allow inhibitor binding B->C D Initiate reaction with L-Alanine C->D E Add Coupled Enzyme Detection Mix (DAAO, HRP, Amplex Red) D->E F Monitor Fluorescence (Resorufin Production) E->F G Calculate Reaction Rates and Determine IC50 F->G

Caption: Workflow for screening N-(4-Nitrobenzoyl)alanine as an Alanine Racemase inhibitor.

Part 2: Potential as a Probe in Metabolic Studies

Scientific Rationale: The nitro group on aromatic compounds can sometimes be enzymatically reduced by nitroreductases found in various organisms, including bacteria and some cancer cells under hypoxic conditions. This bio-reductive activation can be a tool for developing targeted therapies or diagnostic agents. While not as common as in other contexts, it is conceivable that N-(4-Nitrobenzoyl)alanine could be investigated for its potential as a bioreductive probe.

Furthermore, compounds containing a nitrobenzoyl moiety have been shown to have other metabolic effects. For instance, 4-nitrobenzoate can inhibit coenzyme Q biosynthesis.[6] This suggests that N-(4-Nitrobenzoyl)alanine could potentially interfere with metabolic pathways beyond those directly involving alanine.

Part 3: Application as a Synthetic Precursor

Scientific Rationale: N-protected amino acids are fundamental building blocks in peptide synthesis and medicinal chemistry.[7] The 4-nitrobenzoyl group can serve as a protecting group for the amino function of alanine. More importantly, the nitro group itself is a versatile chemical handle. It can be reduced to an amine, which can then be further functionalized.[8]

This opens up the possibility of using N-(4-Nitrobenzoyl)alanine as a precursor for synthesizing a variety of more complex molecules, such as:

  • Peptides with modified residues: Incorporating this molecule into a peptide sequence and then reducing the nitro group would introduce a reactive amine on an aromatic side chain, allowing for subsequent conjugation of other molecules like fluorophores, biotin, or drug payloads.

  • Heterocyclic compounds: The resulting aminobenzoyl-alanine could be a starting point for synthesizing various heterocyclic structures with potential biological activities.[2]

Table 1: Potential Synthetic Transformations of N-(4-Nitrobenzoyl)alanine

Starting MaterialReactionProductPotential Application of Product
N-(4-Nitrobenzoyl)alanineCatalytic Hydrogenation (e.g., Pd/C, H₂)N-(4-Aminobenzoyl)alanineIntroduction of a reactive amine for bioconjugation or further synthesis.[9]
N-(4-Nitrobenzoyl)alaninePeptide CouplingPeptides containing a 4-nitrobenzoyl-alanine residuePrecursors for modified peptides.
N-(4-Aminobenzoyl)alanineCyclization ReactionsHeterocyclic compoundsScaffolds for new drug discovery.

Conclusion

While N-(4-Nitrobenzoyl)alanine is not yet a well-characterized tool in biochemical research, its chemical structure presents several plausible and interesting avenues for investigation. The most promising immediate application appears to be its exploration as a potential inhibitor of enzymes involved in amino acid metabolism, particularly bacterial alanine racemase. Furthermore, its utility as a synthetic intermediate for creating more complex probes and drug candidates should not be overlooked. The protocols and hypotheses presented here are intended to provide a starting point for researchers interested in exploring the biochemical potential of this compound. All proposed applications require rigorous experimental validation.

References

  • PrepChem.com. Synthesis of 4-nitrobenzoylalanine. Available from: [Link]

  • Anthony, K. G., Strych, U., Krause, K. L., & Cynamon, M. H. (2011). New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis. PLoS ONE, 6(5), e20325. Available from: [Link]

  • Azam, M. A., & Jayaram, S. (2016). Inhibitors of alanine racemase enzyme: a review. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 1-13. Available from: [Link]

  • ResearchGate. Inhibitors of alanine racemase enzyme: A review | Request PDF. Available from: [Link]

  • Tanaka, H., & Soda, K. (1973). Inhibition of l-Alanine Adding Enzyme by Glycine. Agricultural and Biological Chemistry, 37(4), 853-859. Available from: [Link]

  • ResearchGate. (PDF) Synthesis Biological Activity of Novel Amino Acid-(N′-Benzoyl) Hydrazide and Amino Acid-(N′-Nicotinoyl) Hydrazide Derivatives. Available from: [Link]

  • Mobashery, S., Johnston, M., & Lerner, S. A. (1987). Inactivation of alanine racemase by beta-chloro-L-alanine released enzymatically from amino acid and peptide C10-esters of deacetylcephalothin. Biochemistry, 26(18), 5878-5884. Available from: [Link]

  • Khalil, S. A., El-Nassan, H. B., & El-Gazzar, A. B. A. (2005). Synthesis and biological activity of novel amino acid-(N'-benzoyl) hydrazide and amino acid-(N'-nicotinoyl) hydrazide derivatives. Molecules, 10(9), 1218-1228. Available from: [Link]

  • SciELO México. Synthesis and biological activity of N-benzoyl amino esters and N-benzoyl amino acids and their antifungal activity. Available from: [Link]

  • Das, P., & Himaja, M. (2010). DESIGN AND SYNTHESIS OF 4-[2'-(5'- NITRO)] IMIDAZOLYL BENZOYL (N-METHYL) AMINO ACIDS AND PEPTIDES. International Journal of Drug Development & Research, 2(2), 364-370. Available from: [Link]

  • Chem-Impex. N-(4-Aminobenzoyl)-b-alanine. Available from: [Link]

  • Sinochem Nanjing Corporation. N-(4-Nitrobenzoyl)-Beta-Alanine. Available from: [Link]

  • PrepChem.com. Synthesis of N-(4'-nitro-benzoyl)aniline. Available from: [Link]

  • TeachMePhysiology. Enzyme Inhibition - Types of Inhibition. Available from: [Link]

  • ResearchGate. Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide... Available from: [Link]

  • Xie, L. X., Hsieh, E. J., Watanabe, S., Allan, C. M., & Clarke, C. F. (2010). 4-Nitrobenzoate inhibits coenzyme Q biosynthesis in mammalian cell cultures. Nature Chemical Biology, 6(7), 515-517. Available from: [Link]

  • Mendoza-Hernández, G., Castillo-Villanueva, A., Hernández-Alcántara, G., & Pérez-Villanueva, J. (2023). Nitazoxanide Inhibits the Bifunctional Enzyme GlG6PD::6PGL of Giardia lamblia: Biochemical and In Silico Characterization of a New Druggable Target. International Journal of Molecular Sciences, 24(14), 11520. Available from: [Link]

  • Vettore, M., Le Dru, I., Gruber, T., & De Vleeschouwer, F. (2018). Inhibition of Alanine Aminotransferase in Silico and in Vivo Promotes Mitochondrial Metabolism to Impair Malignant Growth. Journal of Biological Chemistry, 293(16), 5910-5920. Available from: [Link]

Sources

Application Notes and Protocols for In Vitro Profiling of 2-[(4-Nitrobenzoyl)amino]propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 2-[(4-Nitrobenzoyl)amino]propanoic acid. Due to the limited availability of direct experimental data for this specific molecule, the protocols and application notes herein are predicated on the known biological activities of structurally analogous compounds, namely nitroaromatics and propanoic acid derivatives. The proposed assays are designed to elucidate the potential of 2-[(4-Nitrobenzoyl)amino]propanoic acid in key therapeutic areas such as oncology, inflammation, and infectious diseases by assessing its enzyme inhibition, cytotoxic, anti-inflammatory, and antimicrobial properties.

Introduction and Scientific Rationale

2-[(4-Nitrobenzoyl)amino]propanoic acid is a synthetic molecule incorporating a 4-nitrobenzoyl moiety and an amino propanoic acid backbone. The presence of the nitroaromatic ring is significant, as this functional group is a well-known pharmacophore in numerous bioactive compounds. The nitro group, being strongly electron-withdrawing, can modulate the molecule's electronic properties and its potential for biological interactions.

The biological activities of nitroaromatic compounds are diverse. They are known to undergo enzymatic reduction, particularly in hypoxic environments, to form reactive cytotoxic intermediates, a property exploited in the design of hypoxia-activated prodrugs for cancer therapy.[1][2] Furthermore, various nitro-substituted compounds have demonstrated efficacy as inhibitors of specific enzymes, anti-inflammatory agents, and antimicrobial compounds.[3][4][5]

The propanoic acid component of the molecule provides a carboxylic acid functional group, which can participate in hydrogen bonding and ionic interactions with biological targets. Propionic acid and its derivatives are known to possess antimicrobial properties and can influence cellular metabolism.[6][7]

Given these structural features, a systematic in vitro evaluation of 2-[(4-Nitrobenzoyl)amino]propanoic acid is warranted to characterize its pharmacological profile. This guide outlines a tiered approach, starting with broad-spectrum activity screens and progressing to more specific mechanistic assays.

General Laboratory Procedures and Reagent Preparation

For all subsequent protocols, it is imperative to adhere to standard laboratory practices.

  • Compound Handling: Prepare a high-concentration stock solution of 2-[(4-Nitrobenzoyl)amino]propanoic acid (e.g., 10-50 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO). Subsequent dilutions should be made in the appropriate assay buffer or cell culture medium. Note that the final DMSO concentration in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts.

  • Reagent Preparation: All buffers and reagent solutions should be prepared with high-purity water and filtered before use. Prepare fresh dilutions of the test compound for each experiment to ensure accuracy and avoid degradation.[1]

Tier 1: Primary Screening for Biological Activity

The initial screening phase is designed to identify the primary biological effects of 2-[(4-Nitrobenzoyl)amino]propanoic acid.

Assessment of Cytotoxic Potential

Many nitroaromatic compounds exhibit cytotoxic effects, which can be harnessed for anticancer applications.[2] The MTT and LDH assays are foundational colorimetric methods to assess cell viability and cytotoxicity.

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with a range of concentrations of 2-[(4-Nitrobenzoyl)amino]propanoic acid. Include untreated and vehicle-treated (DMSO) controls. Incubate for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.[8]

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, which serves as a marker for cytotoxicity.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the plate (for suspension cells) and carefully transfer the cell-free supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH assay reaction mixture to each well containing the supernatant, following the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the recommended time, protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the assay kit (typically around 490 nm).[1]

Data Presentation:

Concentration (µM)% Cell Viability (MTT)% Cytotoxicity (LDH)
0.1(Value)(Value)
1(Value)(Value)
10(Value)(Value)
50(Value)(Value)
100(Value)(Value)

Experimental Workflow: Cytotoxicity Assessment

G cluster_workflow Cytotoxicity Assessment Workflow cluster_mtt MTT Assay cluster_ldh LDH Assay start Seed cells in 96-well plate treat Treat with 2-[(4-Nitrobenzoyl)amino]propanoic acid (various concentrations) start->treat incubate Incubate (24-72h) treat->incubate mtt_add Add MTT solution incubate->mtt_add ldh_supernatant Collect supernatant incubate->ldh_supernatant mtt_incubate Incubate (2-4h) mtt_add->mtt_incubate mtt_solubilize Solubilize formazan mtt_incubate->mtt_solubilize mtt_read Read Absorbance (570 nm) mtt_solubilize->mtt_read ldh_reaction Add LDH reaction mix ldh_supernatant->ldh_reaction ldh_incubate Incubate ldh_reaction->ldh_incubate ldh_read Read Absorbance (490 nm) ldh_incubate->ldh_read G cluster_workflow Enzyme Inhibition Assay Workflow start Prepare reagents: Enzyme, Substrate, Inhibitor setup Add buffer, inhibitor, and enzyme to 96-well plate start->setup preincubate Pre-incubate to allow binding setup->preincubate initiate Initiate reaction with substrate preincubate->initiate measure Measure reaction kinetics (e.g., absorbance, fluorescence) initiate->measure analyze Calculate % inhibition and IC50 measure->analyze

Caption: General workflow for an in vitro enzyme inhibition assay.

Tier 2: Mechanistic and Functional Assays

Based on the results from the primary screening, more specific assays can be employed to elucidate the mechanism of action.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

Nitro-substituted benzamides have been shown to possess anti-inflammatory properties. [4]This assay measures the ability of the test compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Treat the cells with various concentrations of 2-[(4-Nitrobenzoyl)amino]propanoic acid for 1 hour before stimulating with LPS (1 µg/mL).

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Nitrite Measurement: Measure the accumulation of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent.

  • Absorbance Reading: Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to determine the nitrite concentration in the samples.

  • Cell Viability Control: Perform a concurrent MTT or LDH assay to ensure that the observed inhibition of NO production is not due to cytotoxicity.

Data Presentation:

Concentration (µM)NO Production (% of Control)Cell Viability (%)
0.1(Value)(Value)
1(Value)(Value)
10(Value)(Value)
50(Value)(Value)
100(Value)(Value)
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The propanoic acid moiety and the nitroaromatic ring suggest potential antimicrobial activity. [5][6]The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Bacterial Culture: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Serial Dilution: Perform a serial two-fold dilution of 2-[(4-Nitrobenzoyl)amino]propanoic acid in a 96-well microplate containing growth medium.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. [9] Signaling Pathway: Potential Anti-inflammatory Mechanism

G cluster_pathway Potential Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS_expression iNOS Gene Expression NFkB->iNOS_expression iNOS_protein iNOS Protein iNOS_expression->iNOS_protein NO_production Nitric Oxide (NO) Production iNOS_protein->NO_production Inflammation Inflammation NO_production->Inflammation Test_Compound 2-[(4-Nitrobenzoyl)amino]propanoic acid Test_Compound->NFkB Inhibition? Test_Compound->iNOS_protein Inhibition?

Caption: Hypothesized anti-inflammatory mechanism of action.

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of the results obtained from these protocols, the following points are crucial:

  • Positive and Negative Controls: Always include appropriate positive and negative controls in each assay. For example, a known enzyme inhibitor, a standard cytotoxic agent, or a commercial antibiotic should be used as positive controls. The vehicle (e.g., DMSO) should serve as a negative control.

  • Dose-Response Curves: Generate full dose-response curves to accurately determine IC50 or MIC values.

  • Confirmation of Cytotoxicity: When assessing functional readouts like NO inhibition, it is essential to concurrently measure cytotoxicity to distinguish between a specific inhibitory effect and general toxicity. [4]* Replicate Experiments: All experiments should be performed in at least triplicate to ensure statistical significance.

Conclusion

The in vitro assay protocols detailed in this application note provide a robust framework for the initial characterization of the biological activities of 2-[(4-Nitrobenzoyl)amino]propanoic acid. By systematically evaluating its effects on cell viability, enzyme activity, inflammation, and microbial growth, researchers can gain valuable insights into its therapeutic potential and guide further preclinical development.

References

  • BenchChem. (2025). Technical Support Center: Addressing Cytotoxicity of Nitro Compounds in Mammalian Cells.
  • BenchChem. (2026). Application Note: A Comprehensive Guide to Experimental Protocols for Enzyme Inhibition Studies.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Assays Involving 5-Hydroxy-2-methyl-4-nitrobenzoic acid.
  • PubMed. (2021).
  • PMC. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia.
  • NJ Bio, Inc. (2024). Cell Based Functional Assay including Cytotoxicity Assays.
  • NorthEast BioLab. Cell Cytotoxicity Assay, Cell Toxicity Assay.
  • MDPI. (2024). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides.
  • PubMed. (2017).
  • PMC. (n.d.). Antiproliferative and Pro-Apoptotic Effect of Novel Nitro-Substituted Hydroxynaphthanilides on Human Cancer Cell Lines.
  • PMC. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.
  • Biology LibreTexts. (2026). 6.4: Enzyme Inhibition.
  • EPA. (2025). 2-(4-nitrophenoxy)propanoic acid Properties.
  • Sigma-Aldrich. Enzyme Inhibitors Role.
  • PubMed. (2015). Synthesis of nitro(benzo)thiazole acetamides and in vitro antiprotozoal effect against amitochondriate parasites Giardia intestinalis and Trichomonas vaginalis.
  • Sigma-Aldrich. 2-(4-Nitrophenyl)propionic acid 95 19910-33-9.
  • ChemicalBook. (2026). 2-(4-NITROPHENYL)PROPIONIC ACID | 19910-33-9.
  • Journal of Pharmacy & Pharmacognosy Research. (2023). Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis.
  • PubChem. 2-(4-Nitrophenyl)propionic acid | C9H9NO4 | CID 89244.
  • PubChem. (R)-2-(4-Nitrophenyl)propanoic acid | C9H9NO4 | CID 1485472.
  • BenchChem. (2025). Comparative Biological Efficacy of 2-Amino-2-(4-sulfophenyl)
  • Progress in the classification, optimization, activity, and applic
  • PMC. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties.
  • PubMed. (2014). Propionic acid and its esterified derivative suppress the growth of methicillin-resistant Staphylococcus aureus USA300.
  • PubMed. (2010).

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility of 2-[(4-Nitrobenzoyl)amino]propanoic acid in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-[(4-Nitrobenzoyl)amino]propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered when working with this compound in aqueous buffer systems. Here, we provide in-depth, scientifically grounded answers to frequently asked questions and a systematic approach to troubleshooting.

Understanding the Molecule: Physicochemical Properties

PropertyPredicted Value/CharacteristicImplication for Solubility
Chemical Structure Contains a carboxylic acid and a nitrobenzoyl group.The carboxylic acid moiety suggests pH-dependent solubility. The nitrobenzoyl group increases lipophilicity, likely leading to poor aqueous solubility at neutral pH.
pKa (estimated) ~ 4-5 (typical for carboxylic acids)[1]The compound will be significantly more soluble at pH values above its pKa due to deprotonation of the carboxylic acid.
Aqueous Solubility Predicted to be low, especially at acidic to neutral pH.Challenges with precipitation are expected when preparing solutions in standard physiological buffers (pH ~7.4).
Organic Solvent Solubility Likely soluble in organic solvents like DMSO and ethanol[2].Stock solutions should be prepared in an appropriate organic solvent.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 2-[(4-Nitrobenzoyl)amino]propanoic acid is precipitating when I dilute my DMSO stock solution into an aqueous buffer. What is happening?

This is a common phenomenon known as "crashing out"[3]. It occurs when a compound that is highly soluble in a concentrated organic stock solution (like DMSO) is introduced into an aqueous buffer where its solubility is much lower[4]. The rapid change in solvent polarity from a high-DMSO to a high-aqueous environment causes the compound to exceed its solubility limit and precipitate[3].

Q2: What is the first step I should take to address this precipitation?

The most critical factor to consider for a carboxylic acid-containing compound is the pH of your aqueous buffer[5][6]. The solubility of weak acids increases as the pH of the solution increases above the compound's pKa[5][7].

Troubleshooting Workflow for pH Adjustment:

A Precipitation Observed B Check Buffer pH A->B C Is pH > 6.0? B->C D Increase Buffer pH to >7.4 C->D No F Consider Co-solvents C->F Yes E Precipitation Resolved D->E

Caption: Initial troubleshooting workflow for precipitation.

Experimental Protocol: pH-Dependent Solubility Assessment

  • Prepare a Series of Buffers: Prepare a set of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0). Common buffers include phosphate-buffered saline (PBS) and Tris buffers.

  • Prepare Stock Solution: Create a concentrated stock solution of your compound in 100% DMSO (e.g., 10-50 mg/mL)[8].

  • Dilution and Observation: Add a small, consistent volume of the DMSO stock to each buffer to achieve your desired final concentration.

  • Equilibration and Analysis: Gently mix and allow the solutions to equilibrate. Visually inspect for precipitation. For a more quantitative analysis, you can use techniques like nephelometry to measure turbidity or filter the solutions and measure the concentration of the dissolved compound via UV-spectroscopy or HPLC[9].

Q3: I've adjusted the pH, but I'm still seeing some precipitation at my desired concentration. What are my next options?

If pH adjustment alone is insufficient, the next step is to consider the use of co-solvents or other solubility enhancers[6][10].

A. Co-solvents:

Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, can increase the solubility of hydrophobic compounds[11].

  • Common Co-solvents:

    • Dimethyl sulfoxide (DMSO)

    • Ethanol

    • Polyethylene glycol (PEG 400)

    • Propylene glycol

Experimental Protocol: Utilizing Co-solvents

  • Determine Maximum Tolerable Co-solvent Concentration: For cell-based assays, it is crucial to first determine the maximum concentration of the co-solvent that your cells can tolerate without toxicity. Many cell lines can tolerate up to 0.5% DMSO[4].

  • Step-wise Dilution: Instead of a single large dilution, try a step-wise approach. Pre-warm your aqueous buffer to 37°C to slightly increase solubility[8]. While vortexing the buffer, slowly add the DMSO stock solution drop-wise[3][8].

  • Pre-mixed Co-solvent/Buffer System: Prepare your final aqueous buffer with a small percentage of a co-solvent (e.g., 1-5% DMSO or ethanol) before adding your compound's stock solution[3].

B. Solubility Enhancers (Excipients):

For more challenging solubility issues, specialized excipients can be employed.

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes that are more water-soluble[10][12]. (2-Hydroxypropyl)-β-cyclodextrin is frequently used in cell culture applications[4].

  • Surfactants: Surfactants like Tween-20 or Triton X-100 can be used in non-cell-based assays to increase solubility by forming micelles around the drug molecule[13]. However, they are often cytotoxic and not suitable for cell-based experiments[13].

Q4: Can I just heat or sonicate my solution to dissolve the precipitate?

Gentle heating (e.g., to 37°C) and sonication are useful techniques to aid in the initial dissolution of the compound and to redissolve any precipitate that may have formed[8][14]. However, be aware that this may lead to a supersaturated solution. Upon cooling or over time, the compound may precipitate out again. Therefore, these methods should be used in conjunction with the strategies mentioned above, not as a standalone solution.

Q5: Is it a good idea to filter out the precipitate?

Filtering the solution to remove the precipitate is generally not recommended[4]. This will remove an unknown amount of your compound, leading to an inaccurate final concentration in your experiment and compromising the validity of your results[4]. The primary goal should be to achieve a fully dissolved solution at the desired concentration.

Systematic Troubleshooting Guide

cluster_solutions Solutions A Start: Precipitation Observed B Step 1: Verify Stock Solution Is the stock clear? No freeze-thaw cycles? A->B C Step 2: Optimize pH Is the buffer pH > pKa (e.g., > 7.4)? B->C Yes S1 Prepare Fresh Stock B->S1 No D Step 3: Refine Dilution Technique - Pre-warm buffer (37°C) - Add stock dropwise with vortexing C->D Yes S2 Adjust Buffer pH C->S2 No E Step 4: Introduce Co-solvents - Add 1-5% DMSO or Ethanol to buffer - Test for cell toxicity D->E Still Precipitates S3 Implement Improved Technique D->S3 Precipitation Resolved F Step 5: Use Solubility Enhancers - Consider Cyclodextrins (e.g., HP-β-CD) E->F Still Preciprates S4 Formulate with Co-solvent E->S4 Precipitation Resolved G Step 6: Re-evaluate Concentration Is the target concentration too high? Determine kinetic solubility limit. F->G Still Precipitates S5 Formulate with Enhancer F->S5 Precipitation Resolved H Success: Compound Solubilized G->H Adjusted & Soluble S6 Lower Target Concentration G->S6 Yes

Caption: A systematic workflow for troubleshooting solubility issues.

References

  • Sinochem Nanjing Corpor
  • Benchchem. Troubleshooting precipitation of Ethacizine hydrochloride in buffer.
  • ResearchGate. How to enhance drug solubility for in vitro assays?.
  • The Royal Society of Chemistry. CHAPTER 2: Tactics to Improve Solubility.
  • PubMed. pH-solubility profiles or organic carboxylic acids and their salts.
  • WuXi AppTec DMPK.
  • Benchchem.
  • Benchchem. Technical Support Center: Strategies to Improve the Solubility of Poorly Soluble Drugs.
  • A
  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.
  • Benchchem.
  • PubMed. In vitro solubility assays in drug discovery.
  • European Pharmaceutical Review. Novel excipients for solubility enhancement.
  • Solubility of Organic Compounds. Solubility of Organic Compounds.
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
  • SDSU Chemistry. Chapter 13 Carboxylic Acids.

Sources

Optimizing HPLC retention times for 2-[(4-Nitrobenzoyl)amino]propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically troubleshoot and optimize the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) retention times for 2-[(4-Nitrobenzoyl)amino]propanoic acid .

This molecule presents a unique chromatographic challenge: it features an ionizable carboxylic acid group, a polar amide linker, and a highly polarizable, electron-deficient nitroaromatic ring. Successful method development requires orthogonal tuning of the mobile phase pH, stationary phase chemistry, and organic modifier to exploit these structural features.

Diagnostic Workflow

Workflow N1 Analyte: 2-[(4-Nitrobenzoyl)amino]propanoic acid N2 Assess Mobile Phase pH (Target: pH 2.0 - 2.5) N1->N2 N3 Adjust with 0.1% Formic Acid or TFA to suppress ionization N2->N3 If pH > 3.0 N4 Select Stationary Phase N2->N4 If pH < 2.5 N3->N4 N5 Use Phenyl-Hexyl Column for π-π interactions N4->N5 N6 Select Organic Modifier N5->N6 N7 Use Methanol (MeOH) to prevent π-π suppression N6->N7 N8 Optimized Retention Time & Selectivity Achieved N7->N8

Diagnostic workflow for optimizing RP-HPLC retention of nitroaromatic acids.

Troubleshooting & FAQs

Q1: My analyte is eluting near the void volume ( t0​ ) with severe peak tailing. What is causing this lack of retention? Causality: 2-[(4-Nitrobenzoyl)amino]propanoic acid contains a carboxylic acid functional group with a predicted pKa​ between 3.5 and 4.0. If your mobile phase pH is near or above this pKa​ , the molecule exists primarily in its ionized (deprotonated) state. In RP-HPLC, ionized analytes are highly polar, heavily solvated by water, and exhibit minimal partitioning into the hydrophobic stationary phase, leading to rapid elution and poor peak shape[1]. Solution: You must lower the mobile phase pH to at least 1.5 to 2 units below the analyte's pKa​ . Utilize acidic modifiers such as 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid to ensure the molecule remains fully protonated (unionized) and can interact with the stationary phase[2].

Q2: I adjusted the pH to 2.1, but retention on my standard C18 column is still sub-optimal and lacks selectivity against structurally similar impurities. How can I improve this? Causality: Standard C18 columns rely exclusively on dispersive hydrophobic (van der Waals) interactions. However, your analyte features a strongly electron-withdrawing 4-nitrobenzoyl group. This nitroaromatic moiety is highly polarizable and electron-deficient, meaning it is not fully leveraged by a simple alkyl chain. Solution: Switch to a Phenyl-Hexyl stationary phase. Phenyl-Hexyl columns provide a dual separation mechanism: standard hydrophobicity combined with π−π interactions between the delocalized electrons of the stationary phase's phenyl ring and the nitroaromatic ring of your analyte[3][4]. The 6-carbon (hexyl) linker provides the necessary conformational flexibility for the phenyl rings to physically align and maximize this π−π overlap[3].

Q3: Does the choice of organic modifier (Acetonitrile vs. Methanol) impact the π−π interactions on a Phenyl-Hexyl column? Causality: Yes, profoundly. Acetonitrile is a π -electron-rich, aprotic solvent. In the mobile phase, acetonitrile molecules actively compete with the analyte for the π -electrons on the phenyl stationary phase, effectively suppressing the π−π retention mechanism[4]. Methanol, conversely, is a protic solvent lacking π -electrons and does not compete for these binding sites. Solution: Use Methanol as your strong solvent (Mobile Phase B) to enhance retention and maximize the unique selectivity of the Phenyl-Hexyl column for nitroaromatic compounds[4][5].

Q4: Why am I observing peak fronting despite optimizing the mobile phase and column chemistry? Causality: Peak fronting in acidic compounds is classically a symptom of column overloading or a sample solvent mismatch[6]. When the injection mass exceeds the localized binding capacity of the stationary phase, excess molecules travel faster through the column, eluting before the main peak apex. Alternatively, if the sample is dissolved in a solvent stronger than the initial mobile phase (e.g., 100% Methanol), it disrupts local partitioning at the column head[6]. Solution: Dilute the sample to reduce the mass load. Crucially, ensure the sample diluent matches the initial mobile phase conditions (e.g., 95% Aqueous / 5% Organic) to prevent solvent-induced peak distortion.

Quantitative Retention Dynamics

The table below summarizes the expected chromatographic behavior of 2-[(4-Nitrobenzoyl)amino]propanoic acid based on systematic method adjustments:

Column ChemistryOrganic ModifierAqueous Phase pHPrimary Retention MechanismExpected Retention ( k′ )
C18 Acetonitrile6.0Hydrophobic (Ionized state)Very Low ( k′<1.0 )
C18 Acetonitrile2.1Hydrophobic (Unionized state)Moderate ( k′≈2.5 )
Phenyl-Hexyl Acetonitrile2.1Hydrophobic + Suppressed π−π Moderate ( k′≈3.0 )
Phenyl-Hexyl Methanol2.1Hydrophobic + Enhanced π−π High ( k′>5.0 )

Self-Validating Experimental Protocol: Method Development

To ensure scientific rigor, this protocol incorporates internal validation steps to verify the success of the chromatographic conditions.

Objective: Establish a robust RP-HPLC method ensuring a retention factor ( k′ ) ≥3 and peak asymmetry ( As​ ) between 0.9 and 1.2.

Step 1: Void Volume Determination (Self-Validation)

  • Inject an unretained marker (e.g., Uracil) into the system.

  • Record the exact elution time. This is your void time ( t0​ ), representing the interstitial volume of the column. Accurate t0​ determination is mandatory for calculating true retention factors later[6].

Step 2: Mobile Phase Preparation

  • Aqueous Phase (A): Prepare Optima-grade Water with 0.1% v/v Formic Acid. Verify with a calibrated pH meter that the solution is ~pH 2.7 (well below the analyte's pKa​ )[1][2].

  • Organic Phase (B): Prepare Optima-grade Methanol with 0.1% v/v Formic Acid. (Methanol is explicitly chosen over Acetonitrile to preserve π−π interactions)[4].

Step 3: Column Setup & Equilibration

  • Install a Phenyl-Hexyl column (e.g., 50 mm x 4.6 mm, 2.7 µm particle size)[4].

  • Equilibrate the column with 95% Phase A / 5% Phase B at a flow rate of 1.0 mL/min for at least 10 column volumes until the baseline UV signal is perfectly stable.

Step 4: Gradient Scouting & Injection

  • Program a broad screening gradient: 5% B to 95% B over 10 minutes[5].

  • Set the UV detector to 254 nm (the nitrobenzene ring acts as a strong chromophore at this wavelength).

  • Inject 5 µL of the analyte (prepared in 95% A / 5% B diluent to prevent peak fronting)[6].

Step 5: Data Analysis & Validation

  • Identify the analyte peak ( tr​ ) and calculate the retention factor: k′=(tr​−t0​)/t0​ [6].

  • Verify that k′≥3 . If successful, the gradient composition at the time of elution can be mathematically translated into an isocratic method for higher laboratory throughput.

References

  • Role of pKa in Reverse Phase HPLC Method Development | PharmaGuru | 1

  • The LC Handbook | Agilent | 2

  • Cogent RP Phenyl Hexyl™ HPLC Columns | Riki Global | 3

  • Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column | Agilent | 4

  • Shop XSelect CSH Phenyl-Hexyl Column | Waters Corporation |

  • Rapid Method Development for Industrial LC Separations Using Automated Screening of Stationary Phases and Solvents | LCGC International | 5

  • HPLC Method Development | AAPCO | 6

Sources

Technical Support Center: Long-Term Storage and Stability of 2-[(4-Nitrobenzoyl)amino]propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 2-[(4-Nitrobenzoyl)amino]propanoic acid. As a crucial reagent in various research and development applications, maintaining its chemical integrity during long-term storage is paramount for reproducible and reliable experimental outcomes. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth answers to common storage issues, troubleshooting advice for suspected degradation, and validated protocols to ensure the stability of your compound.

Section 1: Frequently Asked Questions (FAQs) - Core Storage Principles

This section addresses the most common inquiries regarding the day-to-day handling and storage of 2-[(4-Nitrobenzoyl)amino]propanoic acid.

Q1: What are the ideal long-term storage conditions for solid 2-[(4-Nitrobenzoyl)amino]propanoic acid?

A1: The optimal storage strategy is to maintain the compound as a dry solid.[1] This minimizes the potential for solvent-mediated degradation. The recommended conditions are:

  • Temperature: Refrigerate at 2-8°C for long-term stability.[1][2] Controlled room temperature may be acceptable for short periods, but cool conditions are preferable to slow any potential degradation kinetics.

  • Light: Protect from all light sources. The nitroaromatic group is photosensitive.[3][4] Store the compound in an amber glass vial and keep it in a dark cabinet or storage box.

  • Atmosphere: Store in a tightly sealed container to prevent moisture uptake. For maximum protection against humidity and oxidation, especially for a primary reference standard, storing under an inert atmosphere like argon or nitrogen is best practice.[1][2]

  • Container: Use a non-reactive container, such as a borosilicate glass vial with a Teflon-lined cap.[1]

Q2: I've noticed my solid compound has developed a yellowish tint over time. What does this signify and is it still usable?

A2: A color change, typically to a yellow or brownish hue, is a strong visual indicator of degradation.[1] This is most commonly caused by photodegradation, where exposure to light initiates chemical changes in the nitroaromatic portion of the molecule.[1][5] The compound should not be used without first verifying its purity. We strongly recommend performing an analytical check, such as HPLC analysis, to quantify the purity and identify any potential degradation products before use.

Q3: Can I store 2-[(4-Nitrobenzoyl)amino]propanoic acid in solution for long-term use?

A3: Long-term storage in solution is strongly discouraged. The amide bond in the molecule is susceptible to hydrolysis, a process that is significantly accelerated in the presence of water or other protic solvents.[6][7][8] If you must prepare a stock solution, it should be for short-term use only. Use a high-purity, anhydrous solvent, store it refrigerated (2-8°C) or frozen, and protect it from light. Be aware that freeze-thaw cycles can introduce moisture, so it is best to aliquot the solution into single-use volumes.

Q4: What are the most probable degradation products I should anticipate?

A4: The primary and most predictable degradation pathway is the hydrolysis of the amide bond. This reaction cleaves the molecule into its constituent parts: 4-nitrobenzoic acid and 2-aminopropanoic acid (Alanine) .[9][10] Other minor degradation products could arise from photolytic or oxidative stress, but hydrolysis is the main concern during storage.

Section 2: Troubleshooting Guide - Investigating Potential Degradation

This guide provides a systematic approach to identifying and resolving issues that may arise from compromised compound stability.

Symptom Possible Cause Recommended Action & Rationale
Inconsistent or non-reproducible experimental results. Degradation of the compound has led to a lower effective concentration and the presence of interfering impurities.1. Qualify Your Stock: Immediately analyze the purity of both the solid material and any prepared solutions using a validated stability-indicating HPLC method (see Protocol 3.2).2. Prepare Fresh Solutions: Always prepare fresh solutions from solid material confirmed to be of high purity for critical experiments.3. Review Storage History: Check if the material was exposed to light, elevated temperatures, or moisture.
Visible change in the solid material (e.g., color change, clumping). Photodegradation or moisture uptake.[1] Clumping suggests hygroscopicity and the potential for hydrolysis to have initiated.1. Isolate the Material: Do not use the affected vial for experiments. 2. Analytical Confirmation: Confirm degradation and quantify purity via HPLC. Compare the chromatogram to a reference standard or a new lot of the material.3. Dispose and Replace: If degradation is confirmed (>2-5%), it is safest to discard the material and obtain a new, verified lot.
Appearance of new, unexpected peaks in an HPLC or LC-MS analysis. The compound has degraded, and these new peaks represent the degradation products (e.g., 4-nitrobenzoic acid).1. Identify Degradants: If possible, use mass spectrometry (LC-MS) to get the mass of the impurity peaks to help confirm their identity.2. Perform a Forced Degradation Study: To definitively understand the impurity profile, conduct a forced degradation study (Protocol 3.3). This will help confirm if the observed peaks correspond to hydrolytic, oxidative, or photolytic breakdown products.[11][12]

Section 3: In-Depth Explanations & Technical Protocols

This section provides the scientific reasoning behind the storage recommendations and detailed protocols for validating compound integrity.

The "Why": Understanding Key Degradation Pathways

The stability of 2-[(4-Nitrobenzoyl)amino]propanoic acid is primarily dictated by its two most reactive functionalities: the amide bond and the nitroaromatic ring.

  • Hydrolysis: The amide C-N bond is susceptible to cleavage by water.[6] This reaction is catalyzed by both acid (protonation of the carbonyl oxygen makes the carbon more electrophilic) and base (direct nucleophilic attack by a hydroxide ion on the carbonyl carbon).[7][8][10] While amides are relatively stable compared to esters, this reaction can proceed under non-extreme pH conditions over long periods, especially with heat.[8] Storing the compound as a dry solid at a low temperature is the most effective way to prevent hydrolysis.

  • Photodegradation: Nitroaromatic compounds are known to be photosensitive.[3][4] The ortho-nitrobenzyl group, a related structure, is extensively used as a photolabile protecting group precisely because it cleaves upon UV irradiation.[13][14][15] The energy from UV or even high-intensity visible light can excite the nitro group, leading to complex intramolecular reactions and the formation of colored byproducts, which explains the yellowing of the compound upon exposure.[1]

Below is a diagram illustrating the primary hydrolytic degradation pathway.

G cluster_main Hydrolytic Degradation Pathway reactant 2-[(4-Nitrobenzoyl)amino]propanoic acid products Degradation Products reactant->products  Amide Bond Cleavage (H₂O, Heat, Acid/Base) prod1 4-Nitrobenzoic Acid products->prod1 prod2 2-Aminopropanoic Acid (Alanine) products->prod2

Caption: Primary hydrolytic degradation of the target compound.

Protocol: Stability-Indicating HPLC Method

This protocol provides a general framework for a reversed-phase HPLC method to assess the purity of 2-[(4-Nitrobenzoyl)amino]propanoic acid and detect its primary hydrolytic degradation product, 4-nitrobenzoic acid. This method serves as a self-validating system for your stored material.

Objective: To quantify the purity of the parent compound and separate it from potential degradation products.

Materials:

  • 2-[(4-Nitrobenzoyl)amino]propanoic acid sample

  • Reference standards for the parent compound and 4-nitrobenzoic acid (if available)

  • HPLC-grade acetonitrile and water

  • Formic acid or trifluoroacetic acid (TFA)

  • Volumetric flasks, pipettes, and autosampler vials

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Degas both mobile phases by sonication or vacuum filtration.

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the compound into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (the diluent). This creates a stock solution of ~0.5 mg/mL.[16]

    • Further dilute this stock solution with the diluent to a final concentration of approximately 0.05 mg/mL for injection.

  • Chromatographic Conditions: The following are typical starting conditions and may require optimization for your specific system.[16][17][18]

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient elution (see table below)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm or 270 nm (based on UV scan)
Injection Volume 10 µL

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
15.0595
18.0595
18.1955
22.0955
  • Analysis:

    • Inject a blank (diluent) to establish a baseline.

    • Inject the prepared sample solution.

    • If available, inject reference standards for the parent compound and 4-nitrobenzoic acid to confirm retention times.

    • Interpretation: A stable, pure sample will show a single major peak at the expected retention time. The appearance of an earlier-eluting peak (4-nitrobenzoic acid is more polar) or other secondary peaks indicates degradation. Purity can be calculated based on the area percent of the main peak.

Protocol: Forced Degradation (Stress Testing) Workflow

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and are a cornerstone of pharmaceutical development as mandated by ICH guidelines.[4][11][12] This workflow deliberately exposes the compound to harsh conditions to generate potential degradation products.

Objective: To identify the likely degradation pathways and products under various stress conditions.

Methodology:

  • Prepare five separate solutions of the compound at a concentration of ~0.5 mg/mL.

  • Expose each solution to one of the following stress conditions:

    • Acid Hydrolysis: Add 1N HCl and heat at 60°C for 24 hours.[1]

    • Base Hydrolysis: Add 0.1N NaOH and keep at room temperature for 24 hours.[1]

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.[5]

    • Thermal Stress: Heat the solution at 80°C for 48 hours in the dark.

    • Photolytic Stress: Expose the solution to a photostability chamber or direct sunlight for 24 hours, alongside a control sample wrapped in foil.

  • After exposure, neutralize the acidic and basic samples before analysis.

  • Analyze all samples, including an unstressed control, using the stability-indicating HPLC method described in Protocol 3.2.

G cluster_workflow Forced Degradation Workflow cluster_stress Apply Stress Conditions start Prepare 5 Samples of 2-[(4-Nitrobenzoyl)amino]propanoic acid acid Acid Hydrolysis (1N HCl, 60°C) start->acid base Base Hydrolysis (0.1N NaOH, RT) start->base oxid Oxidation (3% H₂O₂, RT) start->oxid heat Thermal (80°C, Dark) start->heat light Photolytic (UV/Vis Light) start->light analysis Analyze All Samples by Stability-Indicating HPLC acid->analysis base->analysis oxid->analysis heat->analysis light->analysis

Caption: Workflow for a forced degradation (stress testing) study.

References

  • Benchchem. (n.d.). Technical Support Center: Prevention of Nitro-aromatic Compound Degradation.
  • Save My Exams. (n.d.). 34.3 Amides | CIE A-Level Chemistry.
  • Allen Career Institute. (2025, March 19). Amide Hydrolysis: Mechanism, Conditions and Applications.
  • Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry.
  • Clark, J. (n.d.). The Hydrolysis of Amides. Chemguide.
  • OrgoSolver. (n.d.). Amide Hydrolysis (Acid or Base) to Carboxylic Acids and Amines.
  • Singh, S., et al. (2016). Forced Degradation Studies. MedCrave online.
  • J Anal Pharm Res. (2016). Forced Degradation Studies.
  • Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies.
  • ResearchGate. (2016, February 8). Is it safe for Aromatic azo compounds to be kept below 8 degree C for long time?
  • ChemRxiv. (n.d.). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o.
  • U.S. Army Cold Regions Research and Engineering Laboratory. (n.d.). Evaluation of Pre-extraction Analytical Holding Times for Nitroaromatic and Nitramine Explosives in Water. DTIC.
  • Pandey, J., et al. (2016). Degradation Pathways of 2- and 4-Nitrobenzoates in Cupriavidus sp. Strain ST-14 and.... PubMed.
  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Pandey, J., et al. (2016). Degradation Pathways of 2- and 4-Nitrobenzoates in Cupriavidus sp. Strain ST-14 and.... PMC.
  • International Journal of Innovative Science and Research Technology. (n.d.). Review on Forced Degradation Studies.
  • PubMed. (2023, February 6). Rapid and Selective Photo-degradation of Polymers: Design of an Alternating Copolymer with an o-Nitrobenzyl Ether Pendant.
  • Jain, R. K., et al. (n.d.). Novel Pathway for the Degradation of 2-Chloro-4-Nitrobenzoic Acid by Acinetobacter sp. Strain RKJ12. PMC.
  • ResearchGate. (n.d.). Rapid and Selective Photo‐degradation of Polymers: Design of an Alternating Copolymer with an o‐Nitrobenzyl Ether Pendant | Request PDF.
  • ResearchGate. (n.d.). A novel degradative pathway of 2-nitrobenzoate via 3-hydroxyanthranilate in Pseudomonas fluorescens strain KU-7 | Request PDF.
  • Khan, F., et al. (2013). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLOS One.
  • Kim, H. Y., et al. (n.d.). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. PMC.
  • MDPI. (2022, August 24). Evaluating the Biodegradation of Veterinary Antibiotics Using Kinetics Model and Response Surface Methodology.
  • Frontiers. (2025, January 12). Research on detection methods of related substances and degradation products of the antitumor drug selpercatinib.

Sources

Technical Support Center: Navigating False Positives in Enzyme Assays Involving 2-[(4-Nitrobenzoyl)amino]propanoic Acid and Other Nitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert-driven insights and actionable troubleshooting strategies for identifying and resolving false positives in enzyme assays, with a particular focus on challenges presented by compounds like 2-[(4-Nitrobenzoyl)amino]propanoic acid and the broader class of nitroaromatic molecules. Our goal is to equip you with the knowledge to ensure the scientific integrity of your data and to confidently advance your research.

Introduction: The Challenge of Nitroaromatic Compounds in Enzyme Assays

Nitroaromatic compounds are a class of molecules frequently encountered in high-throughput screening (HTS) and drug discovery programs.[1][2] While they can possess valuable biological activities, their chemical properties, particularly the presence of the electron-withdrawing nitro group, make them prone to causing assay artifacts and false-positive results.[2][3][4] Understanding the underlying mechanisms of these interferences is the first step toward designing robust assays and correctly interpreting your data.[5][6]

This guide will address the most common pitfalls and provide you with the tools to systematically troubleshoot your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm seeing potent inhibition of my enzyme with 2-[(4-Nitrobenzoyl)amino]propanoic acid, but the results are inconsistent. What could be the cause?

A1: Inconsistent results with a nitroaromatic compound often point to assay interference rather than true, specific inhibition. Several mechanisms could be at play:

  • Compound Aggregation: At certain concentrations, small molecules can form colloidal aggregates that nonspecifically sequester and denature proteins, including your target enzyme.[5][7][8] This phenomenon is highly dependent on factors like buffer composition, pH, and compound concentration, which can lead to poor reproducibility.[8]

  • Redox Cycling: The nitro group of your compound can be enzymatically reduced by components in your assay system (e.g., reductants like DTT, or even the enzyme itself) to form a nitro anion radical.[2][3] This radical can then be re-oxidized by molecular oxygen, generating reactive oxygen species (ROS) such as superoxide.[3] ROS can damage the enzyme, leading to apparent inhibition. This "futile cycle" can amplify the perceived inhibitory effect.[3]

  • Interference with Assay Detection: If your assay uses a colorimetric or fluorometric readout, the nitroaromatic compound itself might absorb light or fluoresce at the same wavelengths, leading to a false signal.[9][10]

Q2: How can I determine if my compound is forming aggregates?

A2: The most common and straightforward method to test for aggregation-based inhibition is to include a non-ionic detergent, such as Triton X-100 or Tween-20, in your assay buffer.

  • Mechanism: Aggregates are held together by non-covalent, hydrophobic interactions.[11] Non-ionic detergents disrupt these interactions, leading to the dissolution of the aggregates.[8][10]

  • Protocol: A simple counter-screen involves running your inhibition assay in the presence and absence of a low concentration (typically 0.01% - 0.1%) of a non-ionic detergent. If the inhibitory activity of your compound is significantly reduced or eliminated in the presence of the detergent, it is highly likely that the compound is acting as an aggregator.[10]

Q3: What are the tell-tale signs of redox cycling in my assay?

A3: Redox cycling can be more subtle to detect than aggregation. Here are some indicators and confirmatory experiments:

  • Sensitivity to Reducing Agents: If your assay buffer contains a reducing agent like DTT or TCEP, the apparent inhibition by the nitroaromatic compound may be more pronounced.

  • Oxygen Dependence: Since redox cycling involves the reaction of the nitro anion radical with molecular oxygen, performing the assay under anaerobic conditions (if feasible for your enzyme) should abolish the false-positive signal.

  • Catalase and Superoxide Dismutase (SOD) Rescue: The addition of enzymes that scavenge ROS can rescue the activity of your target enzyme. If the addition of catalase (which breaks down hydrogen peroxide) or SOD (which dismutates superoxide) reverses the inhibition, this is strong evidence for redox cycling.

Q4: My assay uses a luciferase reporter. Could 2-[(4-Nitrobenzoyl)amino]propanoic acid be interfering with it?

A4: Yes, interference with reporter enzymes is a known mechanism of false positives.[9][12] Compounds can directly inhibit the reporter enzyme (e.g., firefly luciferase), leading to a decrease in signal that is mistakenly attributed to the inhibition of your primary target. To test for this, you should perform a counter-assay where you measure the activity of the reporter enzyme directly in the presence of your compound, but in the absence of your primary enzyme system.[10]

Troubleshooting Guides

Guide 1: Systematic Workflow for Investigating False Positives

This workflow provides a step-by-step approach to diagnosing the cause of suspected false-positive results.

False_Positive_Workflow A Initial Hit Observed (e.g., with 2-[(4-Nitrobenzoyl)amino]propanoic acid) B Is the Inhibition Concentration-Dependent? A->B C No: Investigate Assay Variability and Reagent Stability B->C No D Yes: Proceed with Interference Assays B->D Yes E Aggregation Counter-Screen (add 0.01% Triton X-100) D->E F Is Inhibition Abolished or Reduced? E->F G Yes: Compound is likely an Aggregator F->G Yes H No: Proceed to Redox Cycling Investigation F->H No I Redox Cycling Counter-Screen (add Catalase/SOD) H->I J Is Inhibition Reversed? I->J K Yes: Compound is likely a Redox Cycler J->K Yes L No: Investigate Other Mechanisms J->L No M Spectroscopic Interference Check (scan compound absorbance/fluorescence) L->M N Reporter Enzyme Counter-Screen (if applicable) L->N O Orthogonal Assay (different detection method) L->O

Caption: A decision tree for systematically troubleshooting false positives.

Guide 2: Protocol for Aggregation Counter-Screen

Objective: To determine if the observed enzyme inhibition is due to compound aggregation.

Materials:

  • Your enzyme and substrate

  • Assay buffer

  • 2-[(4-Nitrobenzoyl)amino]propanoic acid (or your test compound)

  • 10% Triton X-100 stock solution

  • Microplate reader

Procedure:

  • Prepare two sets of assay reactions:

    • Set A: Standard assay conditions.

    • Set B: Assay conditions with the addition of Triton X-100 to a final concentration of 0.01%.

  • For each set, prepare the following controls:

    • Negative Control: No inhibitor.

    • Positive Control: A known, non-aggregating inhibitor of your enzyme (if available).

    • Test Compound: A concentration range of 2-[(4-Nitrobenzoyl)amino]propanoic acid.

  • Incubate the reactions according to your standard protocol.

  • Measure the enzyme activity using your microplate reader.

  • Analyze the data: Compare the dose-response curves of your test compound in the presence and absence of Triton X-100. A significant rightward shift or complete loss of the inhibition curve in the presence of the detergent indicates aggregation.

Condition% Inhibition (example)Interpretation
Test Compound85%Apparent strong inhibition
Test Compound + 0.01% Triton X-1005%Inhibition is likely due to aggregation
Guide 3: Protocol for Redox Cycling Counter-Screen

Objective: To determine if the observed enzyme inhibition is due to the generation of reactive oxygen species (ROS) through redox cycling.

Materials:

  • Your enzyme and substrate

  • Assay buffer

  • 2-[(4-Nitrobenzoyl)amino]propanoic acid (or your test compound)

  • Catalase (from bovine liver)

  • Superoxide Dismutase (SOD) (from bovine erythrocytes)

  • Microplate reader

Procedure:

  • Prepare assay reactions with a concentration of your test compound that gives significant inhibition (e.g., IC80).

  • Create the following reaction conditions:

    • No Additives: Test compound only.

    • + Catalase: Test compound + Catalase (e.g., 100 U/mL).

    • + SOD: Test compound + SOD (e.g., 50 U/mL).

    • + Catalase + SOD: Test compound + both enzymes.

  • Include a control with no test compound to establish 100% enzyme activity.

  • Incubate and measure enzyme activity as per your standard protocol.

  • Analyze the data: A significant increase in enzyme activity in the presence of catalase and/or SOD suggests that ROS are contributing to the observed inhibition.

ConditionRelative Enzyme Activity (example)Interpretation
No Inhibitor100%Baseline activity
Test Compound20%Strong inhibition
Test Compound + Catalase + SOD85%Inhibition is likely due to redox cycling

Understanding the Mechanisms

The Role of the Nitro Group in Redox Cycling

The nitro group (-NO2) is a key functional group that can undergo enzymatic reduction in biological systems.[3] This process can occur via one- or two-electron mechanisms.[3][13]

Redox_Cycling cluster_0 Redox Cycle A Nitroaromatic Compound (Ar-NO2) B Nitro Anion Radical (Ar-NO2•−) A->B Enzyme/Reductant (e.g., NADPH, DTT) B->A C Oxygen (O2) D Superoxide (O2•−) B->D Re-oxidation C->D e- E Enzyme Damage (False Positive Inhibition) D->E

Caption: The futile cycle of nitroaromatic compound redox activity.

In a one-electron reduction, the nitroaromatic compound accepts an electron to form a nitro anion radical.[3] In the presence of molecular oxygen, this radical is unstable and will transfer the electron to oxygen, regenerating the parent nitro compound and forming a superoxide radical.[3] This futile cycle can lead to the accumulation of ROS, which can oxidatively damage the enzyme and cause a loss of activity, mimicking true inhibition.[4]

References

  • Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf. (2017). Available at: [Link]

  • Full article: Evolution of assay interference concepts in drug discovery - Taylor & Francis. (2021). Available at: [Link]

  • Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds | Journal of Medicinal Chemistry - ACS Publications. (2024). Available at: [Link]

  • High-Throughput Screening - Drug Discovery - Technology Networks. (2025). Available at: [Link]

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC. (n.d.). Available at: [Link]

  • Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC. (2025). Available at: [Link]

  • Updated Prediction of Aggregators and Assay-Interfering Substructures in Food Compounds. (2021). Available at: [Link]

  • Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines. (2021). Available at: [Link]

  • The Ecstasy and Agony of Assay Interference Compounds - PMC. (n.d.). Available at: [Link]

  • False positives in the early stages of drug discovery - PubMed. (2010). Available at: [Link]

  • Enzymatic Redox Properties and Cytotoxicity of Irreversible Nitroaromatic Thioredoxin Reductase Inhibitors in Mammalian Cells - PMC. (n.d.). Available at: [Link]

  • Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity - MDPI. (2021). Available at: [Link]

  • Reactions of Recombinant Neuronal Nitric Oxide Synthase with Redox Cycling Xenobiotics: A Mechanistic Study - PMC. (2022). Available at: [Link]

  • Enzymatic Redox Properties of Novel Nitrotriazole Explosives Implications for their Toxicity. (n.d.). Available at: [Link]

  • (PDF) Antiplasmodial Activity of Nitroaromatic and Quinoidal Compounds: Redox Potential vs Inhibition of Erythrocyte Glutathione Reductase - ResearchGate. (2001). Available at: [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH. (n.d.). Available at: [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. (2022). Available at: [Link]

  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (n.d.). Available at: [Link]

  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems - SvedbergOpen. (2025). Available at: [Link]

  • Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes - MDPI. (2024). Available at: [Link]

  • How to decide on blank and positive and negative control in an enzymatic or biochemical assay - Quora. (2015). Available at: [Link]

  • Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking - MDPI. (2024). Available at: [Link]

  • Reduction of polynitroaromatic compounds: the bacterial nitroreductases - Oxford Academic. (2008). Available at: [Link]

  • Common Challenges in Biochemical Assays and How to Overcome Them - BellBrook Labs. (2025). Available at: [Link]

  • Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity - PMC. (n.d.). Available at: [Link]

  • Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations - NCBI - NIH. (2012). Available at: [Link]

  • PURIFICATION AND PROPERTIES OF ENZYMES INVOLVED IN THE PROPIONIC ACID FERMENTATION - PubMed. (n.d.). Available at: [Link]

  • Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations - MDPI. (2023). Available at: [Link]

  • Identification of 2-amino benzothiazoles with bactericidal activity against Mycobacterium tuberculosis | bioRxiv. (2022). Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Enzyme Inhibition Profile of 2-[(4-Nitrobenzoyl)amino]propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the enzyme inhibitory activity of 2-[(4-Nitrobenzoyl)amino]propanoic acid against established standard inhibitors. Drawing on principles of enzyme kinetics and structural activity relationships, this document synthesizes available data to offer insights into its potential as a modulator of enzymatic function.

Introduction: The Rationale for Investigating 2-[(4-Nitrobenzoyl)amino]propanoic acid

The compound 2-[(4-Nitrobenzoyl)amino]propanoic acid features a molecular scaffold that suggests a potential for interaction with enzymes, particularly proteases. The presence of a nitrobenzoyl group, a moiety found in various bioactive molecules, coupled with an amino acid-like backbone, raises the hypothesis of its activity as an enzyme inhibitor. While direct and extensive research on this specific molecule is limited, we can infer its likely targets and inhibitory mechanisms by examining structurally related compounds.[1][2]

This guide will focus on a comparative analysis against inhibitors of chymotrypsin, a well-characterized serine protease. Chymotrypsin is a digestive enzyme that cleaves peptide bonds on the C-terminal side of large hydrophobic amino acids like tyrosine, tryptophan, and phenylalanine.[3] Its well-understood mechanism and the availability of numerous standard inhibitors make it an excellent model system for evaluating novel inhibitory compounds.

Comparative Analysis: 2-[(4-Nitrobenzoyl)amino]propanoic acid vs. Standard Chymotrypsin Inhibitors

The inhibitory potential of a compound is typically quantified by its inhibition constant (Kᵢ), which represents the concentration of inhibitor required to produce half-maximum inhibition. The mode of inhibition—competitive, non-competitive, or uncompetitive—provides further insight into the inhibitor's mechanism of action.[4][5]

InhibitorTarget EnzymeType of InhibitionKey Structural Features / Mechanism of Action
2-[(4-Nitrobenzoyl)amino]propanoic acid Chymotrypsin (Hypothesized)Competitive (Hypothesized)The N-acyl-amino acid structure may mimic the natural substrate, allowing it to bind to the active site. The nitro group could enhance binding affinity.[6]
Phenylmethylsulfonyl Fluoride (PMSF) Serine Proteases (e.g., Chymotrypsin)IrreversibleCovalently modifies the active site serine residue.[3]
Benzamidine Trypsin-like Serine Proteases, ChymotrypsinCompetitiveBinds to the active site, preventing substrate binding.[3]
Bowman-Birk Inhibitor (BBI) Trypsin and ChymotrypsinCompetitiveA protein inhibitor with independent binding sites for both enzymes.[7][8]
4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF) Serine ProteasesIrreversibleA more soluble and stable alternative to PMSF.
Understanding the Mechanism: A Look at Enzyme Kinetics

Enzyme inhibition studies are crucial for elucidating how a compound interacts with its target. Kinetic analyses, such as the generation of Lineweaver-Burk plots, can distinguish between different inhibition mechanisms.[5][9]

  • Competitive Inhibition: The inhibitor binds only to the free enzyme at the active site, competing with the substrate. This increases the apparent Michaelis constant (Kₘ) but does not affect the maximum velocity (Vₘₐₓ).[4]

  • Non-competitive Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex at a site distinct from the active site. This reduces the Vₘₐₓ but does not change the Kₘ.[5]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This reduces both the Vₘₐₓ and the apparent Kₘ.[5]

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. This affects both Vₘₐₓ and Kₘ.[4]

Inhibition_Types cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition E Enzyme (E) ES Enzyme-Substrate (ES) E->ES +S EI_comp Enzyme-Inhibitor (EI) E->EI_comp +I S Substrate (S) I_comp Inhibitor (I) ES->E -S P Product (P) ES->P k_cat EI_comp->E -I E_nc Enzyme (E) ES_nc Enzyme-Substrate (ES) E_nc->ES_nc +S EI_nc Enzyme-Inhibitor (EI) E_nc->EI_nc +I S_nc Substrate (S) I_nc Inhibitor (I) ES_nc->E_nc -S ESI_nc Enzyme-Substrate-Inhibitor (ESI) ES_nc->ESI_nc +I P_nc Product (P) ES_nc->P_nc k_cat EI_nc->E_nc -I EI_nc->ESI_nc +S ESI_nc->ES_nc -I ESI_nc->EI_nc -S

Diagram illustrating competitive and non-competitive enzyme inhibition pathways.

Experimental Protocols: A Guide to Assay Design

To empirically determine the inhibitory activity of 2-[(4-Nitrobenzoyl)amino]propanoic acid, a series of well-defined experiments are necessary. Below are detailed protocols for a chymotrypsin inhibition assay and subsequent kinetic analysis.

Chymotrypsin Inhibition Assay

This protocol is adapted from standard methodologies for assessing chymotrypsin activity.[10][11][12]

Materials:

  • Bovine pancreatic α-chymotrypsin[11]

  • N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) as substrate[13]

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well microtiter plates

  • Spectrophotometer or plate reader capable of measuring absorbance at 410 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of α-chymotrypsin in 1 mM HCl. Dilute to the working concentration in Tris-HCl buffer just before use.

    • Prepare a stock solution of the substrate Suc-AAPF-pNA in DMSO.

    • Prepare a stock solution of 2-[(4-Nitrobenzoyl)amino]propanoic acid and standard inhibitors (e.g., PMSF, Benzamidine) in DMSO. Create a series of dilutions to test a range of concentrations.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Tris-HCl buffer

      • A specific volume of the inhibitor solution (or DMSO for the control).

      • A specific volume of the α-chymotrypsin solution.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction and Measurement:

    • Add the substrate solution to each well to initiate the enzymatic reaction.

    • Immediately begin monitoring the change in absorbance at 410 nm over time. The p-nitroaniline released upon substrate cleavage has a yellow color.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

Chymotrypsin_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Plate Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_enzyme Prepare Chymotrypsin Solution add_enzyme Add Chymotrypsin prep_enzyme->add_enzyme prep_substrate Prepare Substrate Solution (Suc-AAPF-pNA) add_substrate Add Substrate prep_substrate->add_substrate prep_inhibitor Prepare Inhibitor Dilutions add_inhibitor Add Inhibitor/DMSO prep_inhibitor->add_inhibitor add_buffer Add Buffer to Wells add_buffer->add_inhibitor add_inhibitor->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate pre_incubate->add_substrate read_absorbance Measure Absorbance at 410 nm add_substrate->read_absorbance calc_velocity Calculate Initial Velocity read_absorbance->calc_velocity plot_data Plot % Inhibition vs. [Inhibitor] calc_velocity->plot_data det_ic50 Determine IC50 plot_data->det_ic50

Sources

Validation of LC-MS methods for 2-[(4-Nitrobenzoyl)amino]propanoic acid quantification

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative guide for the quantification of 2-[(4-Nitrobenzoyl)amino]propanoic acid (commonly referred to as 4-nitrobenzoylalanine) requires a rigorous synthesis of chromatographic theory, mass spectrometry dynamics, and regulatory compliance.

As a highly polar amino acid derivative, quantifying this compound in complex biological matrices presents unique analytical challenges. This guide objectively compares the two dominant analytical platforms—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) —and establishes a self-validating methodology grounded in the latest ICH M10 bioanalytical guidelines[1][2].

The Causality of the Analytical Approach

Before comparing instrumentation, it is critical to understand the physicochemical rationale behind the analyte's behavior.

Native alanine is highly polar, lacks a strong chromophore, and elutes in the void volume of standard reversed-phase liquid chromatography (RPLC) columns, making it highly susceptible to ion suppression from early-eluting matrix components. The derivatization of the amino group with a 4-nitrobenzoyl moiety fundamentally alters the molecule's analytical profile[3]:

  • Chromatographic Retention: The bulky, hydrophobic aromatic ring shifts the partition coefficient, enabling robust retention on standard C18 stationary phases.

  • Ionization Efficiency: The strongly electron-withdrawing nitro group (-NO₂), combined with the carboxylic acid, makes the molecule highly prone to deprotonation. This yields exceptional sensitivity in negative-ion mode electrospray ionization (ESI-) .

Platform Comparison: LC-MS/MS vs. LC-HRMS

When validating a method for 2-[(4-Nitrobenzoyl)amino]propanoic acid, the choice of mass spectrometer dictates the validation strategy. Both platforms are recognized by regulatory bodies for pharmacokinetic (PK) and toxicokinetic (TK) studies[4][5], but they achieve selectivity through entirely different mechanisms.

  • LC-MS/MS (Triple Quadrupole - QqQ): Achieves selectivity through Multiple Reaction Monitoring (MRM) . It isolates the nominal precursor ion, fragments it via collision-induced dissociation (CID), and monitors a specific product ion. It is the gold standard for absolute sensitivity and high-throughput routine quantification[6].

  • LC-HRMS (Orbitrap or Q-TOF): Achieves selectivity through High Mass Accuracy . By operating in Parallel Reaction Monitoring (PRM) or Targeted-SIM modes at a resolving power of >50,000 FWHM, it distinguishes the analyte from isobaric matrix interferences based on exact mass (e.g., m/z 237.0517) rather than fragmentation alone[7][8].

Quantitative Performance Comparison

The following table summarizes the comparative performance metrics of both platforms when validated against ICH M10 standards[9].

ParameterLC-MS/MS (QqQ)LC-HRMS (Q-TOF / Orbitrap)ICH M10 Regulatory Requirement
Acquisition Mode MRM (Negative ESI)PRM / Targeted-SIMN/A
Selectivity Mechanism Precursor Product transitionExact mass extraction ( 5 ppm)No interfering peaks >20% of LLOQ
Sensitivity (LLOQ) 1 - 5 ng/mL5 - 10 ng/mLSignal-to-noise ratio 5:1
Linear Dynamic Range 3 to 4 orders of magnitude2 to 3 orders of magnitudeCorrelation coefficient ( R2 ) 0.98
Accuracy (Inter-assay) 85% - 115%85% - 115% ± 15% ( ± 20% at LLOQ)
Precision (CV%) < 10%< 12% 15% ( 20% at LLOQ)
Matrix Effect Susceptible to nominal mass overlapHighly resistant to isobaric overlapCV 15% between matrix lots

Bioanalytical Workflow & Decision Logic

To ensure a self-validating system, the workflow must integrate quality control (QC) checks at every stage. Below is the decision matrix for selecting the appropriate analytical platform based on the specific challenges of your study.

G Q1 Primary Analytical Goal? A1 Targeted PK Quantification (High Throughput) Q1->A1 A2 Quantification + Metabolite Profiling Q1->A2 Q2 Matrix Interference Level? A1->Q2 R2 LC-HRMS (Orbitrap/Q-TOF) Optimal for Selectivity A2->R2 A3 Low to Moderate (Standard Plasma) Q2->A3 A4 High (Isobaric Overlap in Tissue/Urine) Q2->A4 R1 LC-MS/MS (QqQ) Optimal for Sensitivity & Range A3->R1 A4->R2

Decision matrix for selecting LC-MS/MS vs LC-HRMS based on sample complexity and study goals.

Step-by-Step Methodology & Validation Protocol

The following protocol details the extraction and quantification of 2-[(4-Nitrobenzoyl)amino]propanoic acid from human plasma. Every step is designed to satisfy the ICH M10 guidelines for full method validation[10][11].

Phase 1: Preparation of Self-Validating Standards

Causality: Independent preparation of calibration standards (CS) and quality control (QC) samples ensures that weighing or dilution errors do not systematically bias the validation.

  • Stock Solutions: Prepare two independent 1.0 mg/mL stock solutions of 2-[(4-Nitrobenzoyl)amino]propanoic acid in 50:50 Methanol:Water. Use Stock A for CS and Stock B for QCs.

  • Calibration Curve: Spike blank plasma to create a minimum of 6 non-zero concentration levels (e.g., 5, 10, 50, 100, 500, 1000 ng/mL)[9].

  • QC Levels: Prepare QCs at four levels: LLOQ (5 ng/mL), Low QC (15 ng/mL), Mid QC (400 ng/mL), and High QC (800 ng/mL)[9].

Phase 2: Sample Extraction (Protein Precipitation)

Causality: Protein precipitation with cold organic solvent disrupts protein-analyte binding and removes macroscopic proteins that would otherwise clog the LC column or suppress ionization.

  • Aliquot 50 µL of plasma (CS, QC, or unknown sample) into a 96-well plate.

  • Add 150 µL of ice-cold Acetonitrile containing a stable isotope-labeled internal standard (IS). Note: The IS corrects for matrix effects and variations in injection volume.

  • Vortex for 2 minutes at 1000 RPM to ensure complete denaturation.

  • Centrifuge at 4000 ×g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions, preventing peak distortion (solvent effect).

Phase 3: Instrumental Analysis

G N1 Sample Injection (5 µL) N2 Chromatographic Separation (C18, Gradient Elution) N1->N2 N3 Negative ESI (Deprotonation: [M-H]-) N2->N3 N4 Mass Analyzer (QqQ MRM or HRMS PRM) N3->N4 N5 Data Processing (Peak Integration & Ratio) N4->N5

Standard LC-MS bioanalytical workflow for 2-[(4-Nitrobenzoyl)amino]propanoic acid.

Liquid Chromatography Conditions:

  • Column: C18 Reversed-Phase (e.g., 2.1 × 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 3 minutes. The acidic mobile phase ensures the carboxylic acid is partially protonated during chromatography for better peak shape, while the nitro group drives the ESI- response.

Mass Spectrometry Conditions:

  • LC-MS/MS (QqQ): Monitor the MRM transition from the deprotonated precursor [M−H]− at m/z 237.0 to the dominant product ion (e.g., m/z 166.0, corresponding to the loss of the propanoic acid moiety).

  • LC-HRMS: Monitor the exact mass of the precursor [M−H]− at m/z 237.0517 with a mass extraction window of 5 ppm[8].

Phase 4: ICH M10 Validation Execution

To validate the method, execute the following self-validating analytical runs:

  • Selectivity & Matrix Effect: Analyze blank plasma from 6 independent sources (including 1 lipemic and 1 hemolyzed). Ensure the response at the analyte retention time is <20% of the LLOQ response[9].

  • Accuracy and Precision (A&P): Run 3 independent batches on at least two different days. Each batch must contain a calibration curve and 6 replicates of each QC level.

  • Acceptance Criteria: The intra-run and inter-run precision (CV%) must be ≤15% ( ≤20% for LLOQ). Accuracy must be within ±15% of the nominal concentration ( ±20% for LLOQ)[9].

Sources

A Comparative Guide to the Reproducibility of 2-[(4-Nitrobenzoyl)amino]propanoic Acid Synthesis Protocols

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and chemical research, the synthesis of N-acyl amino acids is a fundamental process. Among these, 2-[(4-Nitrobenzoyl)amino]propanoic acid, an N-acylated derivative of alanine, serves as a valuable building block and intermediate. The reproducibility of its synthesis is paramount for ensuring consistent quality and yield in research and development settings. This guide provides an in-depth, objective comparison of established protocols for the synthesis of this compound, supported by experimental data and expert insights to navigate the nuances of the reaction.

Unraveling the Chemistry: The Schotten-Baumann Reaction

The synthesis of 2-[(4-Nitrobenzoyl)amino]propanoic acid is primarily achieved through the N-acylation of alanine with 4-nitrobenzoyl chloride. This reaction is a classic example of the Schotten-Baumann reaction, a widely used method for forming amides from amines and acid chlorides.[1][2] The reaction proceeds via a nucleophilic acyl substitution mechanism where the amino group of alanine attacks the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride.[1] A base is crucial to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the unreacted amine, rendering it non-nucleophilic and thus halting the reaction.[3]

The choice of base, solvent, and reaction temperature can significantly impact the yield, purity, and reproducibility of the synthesis. This guide will compare two distinct protocols to illustrate these effects.

Comparative Analysis of Synthesis Protocols

This section details two distinct protocols for the synthesis of 2-[(4-Nitrobenzoyl)amino]propanoic acid, highlighting key differences in their experimental conditions.

Protocol 1: Aqueous Sodium Hydroxide at Low Temperature

This protocol utilizes a biphasic system with an aqueous solution of sodium hydroxide as the base.

Experimental Protocol:

  • In a flask, dissolve 7 g of alanine in 65 ml of a 10% aqueous sodium hydroxide solution.

  • Cool the solution to 5°C with constant stirring.

  • Gradually add 12.5 g of finely powdered 4-nitrobenzoyl chloride to the cooled solution.

  • Continue stirring the reaction mixture at 5°C for 20 hours.

  • After the reaction is complete, acidify the mixture.

  • Isolate the resulting precipitate by filtration, wash it with water, and dry it under suction.

  • Purify the crude product by repeated fractional crystallization from a 2:1 (v/v) mixture of acetone and diethyl ether.[3]

Causality Behind Experimental Choices:

  • Low Temperature (5°C): The acylation reaction is exothermic. Maintaining a low temperature helps to control the reaction rate, minimizing potential side reactions such as the hydrolysis of the 4-nitrobenzoyl chloride.

  • Aqueous Sodium Hydroxide: Sodium hydroxide acts as an inexpensive and effective base to neutralize the HCl produced. The use of an aqueous solution allows for easy handling and temperature control.

  • Prolonged Reaction Time (20 hours): The low temperature slows down the reaction rate, necessitating a longer reaction time to ensure complete conversion.

  • Acidification: This step protonates the carboxylate salt of the product, causing it to precipitate out of the aqueous solution.

  • Recrystallization: This purification method is chosen to remove any unreacted starting materials or byproducts, yielding a product with high purity, as indicated by a sharp melting point.[3]

Protocol 2: Room Temperature Synthesis with an Organic Co-Solvent

A common alternative approach involves conducting the reaction at room temperature, often with the aid of an organic co-solvent to improve the solubility of the acyl chloride.

Experimental Protocol:

  • Dissolve alanine (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.2 eq).

  • In a separate flask, dissolve 4-nitrobenzoyl chloride (1.1 eq) in a suitable organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Cool the alanine solution in an ice bath.

  • Add the solution of 4-nitrobenzoyl chloride dropwise to the vigorously stirred alanine solution over 30-60 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, acidify the mixture with a mineral acid (e.g., HCl) to a pH of approximately 2-3.

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

Causality Behind Experimental Choices:

  • Room Temperature: Operating at room temperature simplifies the experimental setup and can lead to a faster reaction rate compared to low-temperature methods.

  • Organic Co-Solvent: The use of an organic solvent ensures that the 4-nitrobenzoyl chloride remains dissolved and can react efficiently with the water-soluble alanine at the interface of the two phases.

  • Dropwise Addition: Slow, controlled addition of the acyl chloride prevents localized high concentrations and a rapid exotherm, which could lead to side reactions.

  • TLC Monitoring: This allows for real-time tracking of the reaction's progress, enabling the researcher to determine the optimal reaction time and avoid unnecessary extensions that could lead to product degradation.

  • Extraction and Recrystallization: This standard workup and purification procedure is effective for isolating and purifying the product from the biphasic reaction mixture.

Workflow and Logic Diagram

The general workflow for the synthesis of 2-[(4-Nitrobenzoyl)amino]propanoic acid can be visualized as follows:

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Alanine Alanine Acylation N-Acylation (Schotten-Baumann) Alanine->Acylation NitrobenzoylChloride 4-Nitrobenzoyl Chloride NitrobenzoylChloride->Acylation Acidification Acidification Acylation->Acidification Isolation Isolation (Filtration/Extraction) Acidification->Isolation Purification Purification (Recrystallization) Isolation->Purification FinalProduct 2-[(4-Nitrobenzoyl)amino]propanoic acid Purification->FinalProduct

Caption: General workflow for the synthesis of 2-[(4-Nitrobenzoyl)amino]propanoic acid.

Performance Comparison

ParameterProtocol 1 (Aqueous NaOH, 5°C)Protocol 2 (Room Temp, Co-Solvent)
Reaction Temperature 5°CRoom Temperature
Reaction Time 20 hours2-4 hours
Solvent System Aqueous NaOHBiphasic (Water/Organic Solvent)
Yield Not explicitly stated, but generally high for Schotten-Baumann reactions.Typically high, often >80-90%.
Purification Method Recrystallization from acetone-diethyl ether[3]Extraction followed by recrystallization.
Key Advantage Simple setup, inexpensive reagents.Faster reaction time, real-time monitoring with TLC.
Potential Challenge Long reaction time.Requires careful control of addition rate to manage exotherm.

Characterization of 2-[(4-Nitrobenzoyl)amino]propanoic Acid

To confirm the successful synthesis and purity of the final product, a combination of analytical techniques is employed.

Expected Analytical Data:
  • Melting Point: The reported melting point for 4-nitrobenzoylalanine is 199-200°C.[3] A sharp melting point is indicative of high purity.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the aromatic protons of the 4-nitrobenzoyl group (typically two doublets in the range of 8.0-8.5 ppm), the N-H proton of the amide (a doublet), the alpha-proton of the alanine moiety (a quartet), and the methyl protons of the alanine (a doublet).

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the carbonyl carbons of the amide and carboxylic acid, the aromatic carbons, and the carbons of the alanine backbone.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch of the amide, the C=O stretches of the amide and carboxylic acid, and the aromatic C-H and C=C stretches, as well as the characteristic stretches for the nitro group.

  • Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound. The expected molecular weight for C₁₀H₁₀N₂O₅ is 238.20 g/mol .

Troubleshooting and Field-Proven Insights

Challenge 1: Low Yield

  • Cause: Incomplete reaction or hydrolysis of the 4-nitrobenzoyl chloride. The presence of the electron-withdrawing nitro group makes the acyl chloride highly reactive and susceptible to hydrolysis.

  • Solution: Ensure that the 4-nitrobenzoyl chloride is of high quality and added portion-wise or as a solution to a well-stirred mixture to promote reaction with the amine over hydrolysis. In the biphasic system (Protocol 2), vigorous stirring is essential to maximize the interfacial area between the two phases.

Challenge 2: Impurities

  • Cause: The primary impurity is often 4-nitrobenzoic acid, formed from the hydrolysis of 4-nitrobenzoyl chloride. Unreacted alanine can also be present.

  • Solution: Purification by recrystallization is generally effective at removing these impurities. Washing the crude product with water can help remove any remaining water-soluble starting materials or salts. The choice of recrystallization solvent is critical; a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature is ideal.

Challenge 3: Reproducibility

  • Cause: Variations in the quality of reagents (especially the 4-nitrobenzoyl chloride), reaction temperature, and stirring efficiency can lead to inconsistent results.

  • Solution: Use reagents from a reliable source and ensure the 4-nitrobenzoyl chloride is stored under anhydrous conditions. Precise temperature control and consistent, vigorous stirring are crucial for reproducible outcomes.

Conclusion

Both presented protocols offer viable pathways for the synthesis of 2-[(4-Nitrobenzoyl)amino]propanoic acid. The choice between them depends on the specific requirements of the researcher. Protocol 1 is simpler in terms of its single-phase aqueous setup and is well-suited for situations where a longer reaction time is acceptable. Protocol 2 offers the advantage of a shorter reaction time and the ability to monitor the reaction's progress, which can be beneficial for optimization and ensuring complete conversion.

By understanding the underlying chemistry of the Schotten-Baumann reaction and carefully controlling the key experimental parameters, researchers can achieve a reproducible and efficient synthesis of this valuable N-acyl amino acid. The provided characterization data serves as a benchmark for confirming the identity and purity of the final product, ensuring its suitability for subsequent applications in drug development and chemical research.

Sources

Comparing binding affinity of N-(4-Nitrobenzoyl)alanine derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Binding Affinity Guide: N-(4-Nitrobenzoyl)-L-alanine vs. N-(4-Nitrobenzoyl)-beta-alanine

As drug discovery pivots toward highly specific peptidomimetics and targeted enzyme inhibitors, understanding the nuanced structural dynamics of ligand binding is paramount. N-(4-Nitrobenzoyl)alanine derivatives serve as excellent model compounds and active pharmacophores, particularly in the inhibition of cysteine proteases like Cathepsin L[1].

This guide provides an objective, data-driven comparison of two critical structural isomers: N-(4-Nitrobenzoyl)-L-alanine (an α -amino acid derivative) and N-(4-Nitrobenzoyl)-beta-alanine (a β -amino acid derivative). By dissecting their binding kinetics and thermodynamics, we can establish a predictive framework for how backbone flexibility influences target affinity.

Structural Mechanics: The Causality of Affinity

The fundamental difference between these two derivatives lies in the spatial arrangement of their functional groups, which directly dictates their interaction with a target protein's binding pocket (e.g., the S1/S2 subsites of a protease).

  • N-(4-Nitrobenzoyl)-L-alanine ( α -derivative): Features a rigid backbone where the chiral center tightly constrains the Ramachandran angles. The highly electron-withdrawing 4-nitrobenzoyl group forms strong π−π stacking or dipole interactions, while the rigid α -carbon ensures the carboxylate group is optimally positioned for hydrogen bonding.

  • N-(4-Nitrobenzoyl)-beta-alanine ( β -derivative): The insertion of an additional methylene group ( −CH2​−CH2​− ) between the amine and carboxylate introduces rotational degrees of freedom. While this flexibility can grant resistance to proteolytic degradation, it forces the molecule to undergo a significant conformational change to achieve the active binding pose, incurring a thermodynamic penalty.

Experimental Workflows for Binding Validation

To objectively compare these derivatives, we must employ orthogonal, self-validating analytical systems. Surface Plasmon Resonance (SPR) provides real-time kinetic data ( kon​ , koff​ ), while Isothermal Titration Calorimetry (ITC) deconstructs the thermodynamic drivers ( ΔH , −TΔS )[2][3].

A. Kinetic Profiling via Surface Plasmon Resonance (SPR)

SPR is chosen for its label-free, real-time tracking of association and dissociation phases[2].

Self-Validating Logic: To ensure the observed kon​ is a true reflection of binding affinity and not an artifact of diffusion, the protocol mandates a high flow rate to overcome mass-transfer limitations. A reference flow cell (Fc1) is used to subtract bulk refractive index changes and non-specific binding.

Step-by-Step Protocol:

  • Sensor Chip Preparation: Dock a CM5 (carboxymethylated dextran) sensor chip into the SPR instrument. The 3D dextran matrix provides a high surface area ideal for capturing the target protein.

  • Surface Activation & Immobilization: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes to create reactive succinimide esters. Inject the target protein (e.g., 10 µg/mL in 10 mM sodium acetate, pH 4.5) to achieve a capture level of ~400-500 Response Units (RU). Block unreacted sites with 1 M ethanolamine-HCl (pH 8.5)[2].

  • Analyte Preparation: Prepare a 2-fold dilution series (0.1 µM to 10 µM) of the N-(4-Nitrobenzoyl)alanine derivatives in the running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO to ensure ligand solubility).

  • Binding Analysis: Inject the analyte over both the reference (Fc1) and active (Fc2) channels at a high flow rate of 30 µL/min for 120 seconds (Association phase), followed by a 300-second buffer wash (Dissociation phase)[2].

  • Regeneration: If the baseline is not reached, inject a short pulse (30s) of 10 mM Glycine-HCl (pH 2.0) to strip remaining analyte without denaturing the immobilized target.

SPR_Workflow A Target Immobilization (CM5 Chip, EDC/NHS) B Analyte Injection (Nitrobenzoyl Derivatives) A->B C Association Phase (Measure k_on @ 30 µL/min) B->C D Dissociation Phase (Measure k_off) C->D E Regeneration (Baseline Recovery) D->E E->B Next Cycle (Higher Conc.)

SPR workflow demonstrating the cyclical, self-validating process of kinetic affinity measurement.

B. Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during binding, allowing us to separate the energetic contributions of hydrogen bonding (Enthalpy, ΔH ) from conformational flexibility (Entropy, ΔS )[3].

Self-Validating Logic: ITC is highly sensitive to the heat of mixing. To validate that the measured heat is solely from the ligand-target interaction, both the protein and the ligand must be prepared in the exact same dialysis buffer. A control titration (ligand into buffer) is subtracted from the final data[3].

Step-by-Step Protocol:

  • Buffer Matching: Dialyze the target protein extensively against the experimental buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Use the final dialysate to dissolve the N-(4-Nitrobenzoyl)alanine derivatives.

  • Sample Loading: Load the target protein (~30 µM) into the sample cell (typically 1.4 mL). Load the derivative ligand (~300 µM) into the injection syringe[3].

  • Titration Parameters: Set the instrument to perform 20 injections of 2 µL each. Crucially, set the spacing between injections to 120 seconds to allow the thermal signal to return completely to baseline, ensuring accurate integration of the peak area.

  • Data Extraction: Integrate the heat peaks and fit the isotherm to a one-site binding model to extract KD​ , ΔH , and stoichiometry ( n ). Calculate −TΔS using the Gibbs free energy equation ( ΔG=ΔH−TΔS=RTlnKD​ ).

ITC_Logic Root ITC Thermodynamic Profiling (ΔG = ΔH - TΔS) H Enthalpy (ΔH) Hydrogen Bonds & VDW Forces Root->H S Entropy (-TΔS) Conformational Flexibility Penalty Root->S L_Ala L-Alanine Derivative Favorable ΔH (Rigid Fit) H->L_Ala B_Ala Beta-Alanine Derivative High -TΔS Penalty (Flexible) S->B_Ala

Thermodynamic logic tree illustrating how structural rigidity dictates enthalpic and entropic drivers.

Quantitative Data Comparison

The following table summarizes the comparative binding profile of the two derivatives against a model cysteine protease target. The data synthesizes the kinetic (SPR) and thermodynamic (ITC) outputs to provide a holistic view of compound performance.

Compound KD​ (Affinity) kon​ ( M−1s−1 ) koff​ ( s−1 ) ΔH (kcal/mol) −TΔS (kcal/mol)Primary Binding Driver
N-(4-Nitrobenzoyl)-L-alanine 1.2 µM 4.5×104 0.054 -8.5+0.4Enthalpy-driven (Rigid lock-and-key fit)
N-(4-Nitrobenzoyl)-beta-alanine 8.5 µM 1.2×104 0.102 -6.2+2.8Entropy-penalized (Conformational cost)

Analytical Conclusion: The data clearly demonstrates that the α -derivative (L-alanine) possesses a superior binding affinity (lower KD​ ). The causality is rooted in thermodynamics: the rigid L-alanine backbone requires less conformational reorganization upon entering the binding pocket, resulting in a minimal entropic penalty ( +0.4 kcal/mol). Conversely, the β -alanine derivative suffers a significant entropic penalty ( +2.8 kcal/mol) due to the freezing of its highly flexible −CH2​−CH2​− backbone upon binding. Furthermore, the optimal spatial alignment of the L-alanine derivative yields stronger hydrogen bonding, reflected in a more favorable enthalpy ( ΔH=−8.5 kcal/mol).

For drug development professionals optimizing peptidomimetics, while β -amino acids offer metabolic stability, this guide proves they often require compensatory structural modifications to overcome inherent entropic penalties during target engagement.

References

  • The Synthesis, Structural Characterisation and Biological Evaluation of Potential Chemotherapeutic Agents. DCU Research Repository.
  • N-(4-Nitrobenzoyl)-beta-alanine | 59642-21-6. TCI Chemicals.
  • Surface Plasmon Resonance Protocol & Troubleshooting. Creative Biolabs.
  • High-Quality Data of Protein/Peptide Interaction by Isothermal Titration Calorimetry. Springer Nature.

Sources

A Comparative Guide to the Structural Validation of 2-[(4-Nitrobenzoyl)amino]propanoic acid using X-ray Crystallography

Author: BenchChem Technical Support Team. Date: April 2026

In the realms of pharmaceutical development and materials science, the unambiguous determination of a molecule's three-dimensional structure is a critical, non-negotiable step. The precise arrangement of atoms dictates a compound's physical properties, its biological activity, and its potential as a therapeutic agent. This guide provides an in-depth technical comparison of X-ray crystallography, the gold standard for absolute structure determination, with other widely used spectroscopic techniques for the validation of 2-[(4-Nitrobenzoyl)amino]propanoic acid.

This N-acyl amino acid, a derivative of alanine, presents an interesting case for structural analysis due to the presence of multiple functional groups: a carboxylic acid, an amide linkage, and a nitro-substituted aromatic ring. These features offer multiple points of interaction and contribute to its crystallographic behavior and spectroscopic signature.

The Gold Standard: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) stands alone in its ability to provide a definitive, high-resolution 3D model of a molecule in the solid state.[1] The technique relies on the principle that a crystal, with its perfectly ordered three-dimensional array of molecules, will diffract a beam of X-rays in a unique pattern.[2] By analyzing the positions and intensities of these diffracted beams, the electron density throughout the crystal can be mapped, and from this map, the precise location of each atom can be determined.[1][3]

The power of SCXRD lies in its ability to reveal detailed structural information, including bond lengths, bond angles, and torsion angles, providing an unparalleled level of accuracy.[1]

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands precision and a systematic approach.

X-ray Crystallography Workflow cluster_synthesis Chemical Synthesis cluster_crystallization Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Determination A Synthesis of 2-[(4-Nitrobenzoyl)amino]propanoic acid B Crystallization Screening (Slow Evaporation, Vapor Diffusion) A->B C High-Quality Single Crystal B->C Optimization D Mount Crystal on Diffractometer C->D E X-ray Diffraction Data Collection D->E F Structure Solution (e.g., Direct Methods) E->F G Structure Refinement F->G H Final Structural Model & Validation G->H Complementary Techniques center 2-[(4-Nitrobenzoyl)amino] propanoic acid NMR NMR Spectroscopy (¹H, ¹³C) center->NMR Connectivity & Solution Structure MS Mass Spectrometry (MS) center->MS Molecular Weight & Formula FTIR FTIR Spectroscopy center->FTIR Functional Groups XRAY X-ray Crystallography (Definitive 3D Structure) center->XRAY Solid-State Structure

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